NAI-N3
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSQVTFTPHUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612756-29-2 | |
| Record name | 2-(azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NAI-N3 for In Vivo RNA Structure Probing
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for In Vivo RNA Structure Probing
RNA molecules are central to a vast array of biological processes, and their functions are intrinsically linked to their complex three-dimensional structures. While in vitro methods have been invaluable, they often fail to capture the full picture of RNA structure as it exists within the dynamic, crowded environment of a living cell. Factors such as protein binding, post-transcriptional modifications, and molecular crowding can significantly influence RNA folding.
The NAI-N3 Probe and the icSHAPE Method
This dual-functional design allows for the selective enrichment of probe-modified RNA molecules, significantly improving the signal-to-noise ratio of the experiment compared to methods that do not include an enrichment step.[1][3]
Mechanism of Action
The icSHAPE workflow involves three main stages: RNA acylation, biotinylation via click chemistry, and detection of modified sites by reverse transcription.
Quantitative Data and Reagent Comparison
| Reagent | Chemical Class | Key Features | In Vivo Performance | Nucleotide Bias | Ref |
| This compound | Acylimidazole | Azide handle for click chemistry and enrichment. | High signal-to-noise; robust modification in cells. | Bias against G and C has been noted. | [1][7][8] |
| NAI | Acylimidazole | Parent compound of this compound; no enrichment handle. | High signal-to-noise; more stable in water than 1M7. | Bias against G and C. | [7][9][10] |
| 1M7 | Isatoic Anhydride | Commonly used for SHAPE-MaP. | Weaker reactivity in vivo; may require permeabilization. | Low nucleotide bias. | [7][8][11] |
| DMS | Alkylating Agent | Modifies Watson-Crick face of A and C (and G/U under certain conditions). | Cell permeable; high modification levels achievable. | Specific to A and C (traditionally). | [12][13][14] |
Table 1: Comparison of common in vivo RNA structure probing reagents.
Detailed Experimental Protocol: The icSHAPE Workflow
The following protocol outlines the major steps for performing an icSHAPE experiment, from cell treatment to data analysis.
Caption: The experimental workflow for icSHAPE.
A. In Vivo Labeling
-
Culture cells to the desired density.
-
Resuspend cells in a suitable buffer (e.g., PBS).
-
Treat the negative control sample with an equivalent volume of DMSO.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes).[8]
B. RNA Extraction
-
Immediately quench the reaction and lyse the cells.
-
Extract total RNA using a standard method such as TRIzol, followed by purification.
-
Resuspend the purified total RNA (e.g., ~200 µg) in 1x PBS.[1][15]
-
Add RNase inhibitors (e.g., SUPERaseIn).[1]
-
Add DIBO-Biotin to a final concentration of ~185 mM.[1]
-
Incubate at 37°C for 1.5-2 hours.[1]
-
Stop the reaction and precipitate the RNA using ethanol.
D. Enrichment of Modified RNA
-
Resuspend the biotinylated RNA in a binding buffer (e.g., 50mM Tris-HCl pH 7.0, 1mM EDTA).[1]
-
Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1) and incubate for 1 hour at room temperature to allow binding.[1]
-
Use a magnetic rack to capture the beads. Discard the supernatant which contains unmodified RNA.
-
Wash the beads multiple times with a high-salt wash buffer (e.g., 10mM Tris-HCl pH 7.0, 1mM EDTA, 4M NaCl, 0.2% Tween) to remove non-specifically bound RNA.[1]
-
Elute the captured RNA from the beads.
E. Library Preparation and Sequencing
-
Fragment the enriched RNA to a suitable size for sequencing (e.g., ~100-200 nt).[15]
-
Perform reverse transcription using a reverse transcriptase that is sensitive to 2'-O-adducts. This is the crucial step where structural information is encoded as truncations in the resulting cDNA. The inclusion of a molecular barcode in the RT primer is recommended to computationally remove PCR duplicates during data analysis.[3]
-
Ligate sequencing adapters to the cDNA and perform PCR amplification to generate the final library.
-
Sequence the library on a high-throughput platform.
F. Data Analysis
-
Trim adapter sequences and filter low-quality reads.
-
Map the sequencing reads to a reference genome or transcriptome.
-
For each nucleotide position, count the number of reads that terminate at that position (RT stops).
-
Calculate a raw reactivity score for each nucleotide based on the RT stop count, normalized by the local read depth.
-
Use these SHAPE reactivity values as pseudo-energy constraints in RNA structure prediction software (e.g., RNAstructure) to generate models of the in vivo RNA secondary structure.
Applications and Conclusion
-
Transcriptome-wide mapping of RNA secondary structures in their native cellular environment.[3]
-
Identification of RNA-protein binding sites by observing changes in SHAPE reactivity ("footprinting").[3]
-
Studying how RNA structures change in response to different cellular conditions or external stimuli.
-
Decoding RNA regulatory mechanisms that are controlled by structure.[1]
References
- 1. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Azide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 13. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Principle of icSHAPE using NAI-N3: An In-depth Technical Guide
Core Principles of icSHAPE and the Role of NAI-N3
icSHAPE is a high-throughput method that captures the secondary structure of RNA molecules at single-nucleotide resolution within their native cellular environment.[1] The core principle of icSHAPE lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides in structurally flexible or single-stranded regions of RNA. These regions are more accessible to chemical modification compared to nucleotides constrained in base pairs or complex tertiary structures.
-
Biotinylation via Click Chemistry: Following RNA extraction, the azide-modified RNAs are conjugated to a biotin molecule, typically via a copper-free click reaction with a dibenzocyclooctyne (DBCO)-biotin conjugate. This reaction is highly specific and efficient.[4]
-
Enrichment of Modified RNAs: The biotinylated RNAs are then selectively captured and enriched using streptavidin-coated magnetic beads. This enrichment step is a critical advantage of icSHAPE, as it significantly improves the signal-to-noise ratio by reducing the background of unmodified RNAs.
-
High-Throughput Sequencing and Data Analysis: The resulting cDNA fragments are then subjected to high-throughput sequencing. The sequencing reads are mapped back to the transcriptome, and the positions of RT stops (or mutations) are used to calculate an "icSHAPE reactivity score" for each nucleotide. This score is proportional to the flexibility of the nucleotide, with higher scores indicating a higher probability of being in a single-stranded or flexible conformation.
Data Presentation
Quantitative data from icSHAPE experiments are typically presented as reactivity scores for each nucleotide in a transcript of interest. These scores can be used to generate structural models of RNA and to identify regions of RNA that are involved in protein binding or other regulatory interactions.
icSHAPE Reactivity Scores
The normalization factor accounts for variations in sequencing depth and transcript abundance.
Below is a representative table of icSHAPE reactivity scores for a hypothetical RNA segment.
| Nucleotide Position | Nucleotide | In Vivo icSHAPE Reactivity Score | In Vitro icSHAPE Reactivity Score | Structural Interpretation |
| 1 | G | 0.12 | 0.15 | Likely paired |
| 2 | C | 0.08 | 0.10 | Likely paired |
| 3 | A | 1.25 | 1.50 | Likely single-stranded (loop) |
| 4 | U | 1.89 | 2.10 | Likely single-stranded (loop) |
| 5 | U | 1.65 | 1.95 | Likely single-stranded (loop) |
| 6 | G | 0.21 | 0.25 | Likely paired |
| 7 | C | 0.15 | 0.18 | Likely paired |
| 8 | A | 0.55 | 1.20 | Potentially protected in vivo |
Data Quality Control Metrics
Several quality control metrics are essential for ensuring the reliability of icSHAPE data.
| Metric | Description | Typical Value/Observation |
| Read Correlation Between Replicates | Pearson correlation of RT stop counts between biological replicates. | High correlation (>0.9) indicates good reproducibility. |
| RT Stop Distribution | The distribution of RT stops across the transcriptome. | Should be enriched at known single-stranded regions in control RNAs (e.g., rRNAs). |
| Signal-to-Noise Ratio | Ratio of RT stops in the this compound treated sample to the DMSO control. | Significantly higher in the this compound sample. |
| Sequencing Depth | The number of reads mapped to the transcriptome. | Sufficient depth is required for accurate reactivity score calculation. |
Experimental Protocols
In Vivo RNA Modification with this compound
-
Cell Culture: Culture cells of interest to the desired confluency under standard conditions.
-
-
Incubate the cells for 5-15 minutes at 37°C.
-
For the control sample, add an equivalent volume of DMSO to a parallel culture.
-
Cell Lysis and RNA Extraction:
-
Immediately after incubation, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Biotinylation via Click Chemistry
-
Reaction Setup:
-
In a nuclease-free tube, combine the following:
-
1-5 µg of total RNA
-
1 µL of 10 mM DBCO-PEG4-Biotin in DMSO
-
1x PBS to a final volume of 50 µL
-
-
-
Incubation: Incubate the reaction mixture for 2 hours at 37°C.
-
RNA Purification: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol precipitation.
RNA Fragmentation and Enrichment
-
RNA Fragmentation:
-
Resuspend the purified RNA in a fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10 mM MgCl2).
-
Incubate at 95°C for 1-5 minutes to generate RNA fragments of approximately 100-200 nucleotides. The incubation time should be optimized to achieve the desired fragment size.
-
Immediately stop the fragmentation by adding a stop solution (e.g., EDTA) and placing the tube on ice.
-
-
Enrichment of Biotinylated RNA:
-
Wash streptavidin-coated magnetic beads twice with a high-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA) and once with a low-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Resuspend the fragmented RNA in the low-salt wash buffer and add it to the washed beads.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.
-
Wash the beads three times with the high-salt wash buffer and twice with the low-salt wash buffer to remove non-biotinylated RNA fragments.
-
Library Preparation and Sequencing
-
3' Dephosphorylation and 5' Phosphorylation:
-
Treat the bead-bound RNA fragments with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate and add a 5' phosphate.
-
-
3' Adapter Ligation:
-
Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.
-
-
Reverse Transcription:
-
Perform reverse transcription directly on the bead-bound RNA using a reverse transcriptase (e.g., SuperScript III or IV) and a primer that is complementary to the 3' adapter. The reverse transcription reaction is typically carried out at 50-55°C for 60 minutes.
-
-
5' Adapter Ligation and PCR Amplification:
-
Ligate a 5' adapter to the cDNA.
-
Elute the cDNA from the beads.
-
Perform PCR amplification using primers that are complementary to the 5' and 3' adapters to generate the final sequencing library.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Mandatory Visualization
icSHAPE Experimental Workflow
Caption: The icSHAPE experimental workflow from in vivo modification to data analysis.
Logical Relationship of this compound Action
References
NAI-N3: A Comprehensive Technical Guide to its Chemical Properties and Reactivity with RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties of NAI-N3
| Property | Value | Source |
| Chemical Name | [2-(Azidomethyl)-3-pyridinyl]-1H-imidazol-1-ylmethanone | |
| Molecular Formula | C10H8N6O | [2] |
| Molecular Weight | 228.22 g/mol | [2] |
| CAS Number | 1612756-29-2 | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Reactivity with RNA
Experimental Protocols
In Vitro RNA Structure Probing with this compound (SHAPE)
1. RNA Preparation and Folding:
-
Resuspend the purified RNA of interest in RNase-free water.
-
Prepare a folding buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2).
-
Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2 minutes.
-
Allow the RNA to fold at 37°C for 20-30 minutes in the folding buffer.
-
Incubate the reaction at 37°C for 5-15 minutes. The optimal time may need to be determined empirically.
3. Quenching and RNA Purification:
-
Quench the reaction by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 100-200 mM.
-
Purify the modified RNA using a standard ethanol precipitation method or a suitable RNA cleanup kit.
4. Reverse Transcription:
-
Perform reverse transcription using a fluorescently labeled or radiolabeled primer specific to the RNA of interest.
5. Analysis:
-
Analyze the cDNA products by capillary electrophoresis or denaturing polyacrylamide gel electrophoresis.
-
The band pattern will reveal the locations of single-stranded and flexible regions of the RNA.
In Vivo RNA Structure Probing (icSHAPE) Protocol
This protocol provides a general workflow for transcriptome-wide RNA structure analysis in living cells.
-
Culture cells to the desired confluency.
-
Incubate for 10-15 minutes at the appropriate temperature for the cell type.
2. RNA Extraction:
-
Harvest the cells and immediately extract total RNA using a standard protocol (e.g., TRIzol).
3. Biotinylation via Click Chemistry:
-
To the extracted RNA, add a biotin-alkyne probe.
4. RNA Fragmentation and Enrichment:
-
Fragment the biotinylated RNA to a suitable size for sequencing (e.g., 100-200 nucleotides).
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched RNA fragments.
-
Perform high-throughput sequencing.
6. Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Calculate SHAPE reactivity scores for each nucleotide based on the frequency of reverse transcription termination or mutation at that site.
-
Use the reactivity scores to model the secondary structure of the RNAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|RNA Acylation Reagent|CAS 1612756-29-2 [benchchem.com]
- 5. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
The Architect of the Cellular Transcriptome: A Technical Guide to NAI-N3 in RNA Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Principles of NAI-N3 in Transcriptome-Wide Analysis
Data Presentation: Quantitative Insights from this compound-based Experiments
| Parameter | Value | Cell Type/Condition | Reference |
| Signal-to-Background Ratio (in vivo) | |||
| This compound | High | Mouse ES Cells | [3] |
| NAI | High | Mouse ES Cells | [3] |
| 1M7 | Low | Mouse ES Cells | [3] |
| Reproducibility (Pearson Correlation) | |||
| Biological Replicates (in vivo) | 0.93 | Mouse Embryonic Stem Cells | [5] |
| icSHAPE Library Mappability | |||
| Average Mappability | 55.38% | Plasmodium falciparum | [1] |
| Qualified Fragments per Sample | |||
| Average Fragments | 78.3 million | Plasmodium falciparum | [1] |
Experimental Protocols: A Detailed Methodology for icSHAPE using this compound
In Vivo RNA Modification with this compound
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
RNA Extraction: Immediately proceed to total RNA extraction using a standard method such as TRIzol, followed by purification.
Biotinylation of this compound-Modified RNA via Click Chemistry
-
Reaction Setup: In a solution of 1x PBS, combine the extracted RNA with SUPERaseIn and 185 mM DIBO-Biotin.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at 37°C in a thermomixer.[1]
-
RNA Precipitation: Stop the reaction and precipitate the RNA.[1]
Library Preparation for High-Throughput Sequencing
-
3'-End Repair and Adaptor Ligation: Repair the 3'-ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) and ligate a 3' adaptor.[8]
-
Enrichment of Modified RNA: Use streptavidin beads to enrich for the biotinylated RNA fragments.[5]
-
cDNA Circularization and PCR Amplification: Circularize the cDNA and amplify the library using PCR for sequencing.[8]
Data Analysis
-
Sequencing and Mapping: Sequence the cDNA library and map the reads to a reference transcriptome.
-
Structural Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction algorithms to generate more accurate structural models.[2]
Visualizing the Core Concepts
Chemical Mechanism of this compound Action
Experimental Workflow of icSHAPE
References
- 1. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icSHAPE [illumina.com]
NAI-N3 for RNA Biology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-N3: A Dual-Function Probe for In Vivo RNA Structural Analysis
Mechanism of Action: From In Vivo Acylation to Structural Insights
-
RNA Isolation and Biotinylation: Total RNA is extracted from the cells. The azide-modified RNA is then selectively biotinylated using a "click" reaction with a biotin-linked dibenzocyclooctyne (DBCO).[8]
-
Enrichment of Modified RNA: The biotinylated RNA fragments are then enriched using streptavidin-coated magnetic beads. This step is crucial for separating the structurally informative acylated RNAs from the unmodified background RNA.[3]
-
Reverse Transcription and Library Preparation: The enriched RNA fragments are then subjected to reverse transcription. The presence of a bulky acyl adduct at the 2'-hydroxyl position causes the reverse transcriptase to pause or misincorporate a nucleotide, leading to either truncation of the cDNA or the introduction of a mutation at the modification site.[2] These events are then captured in the sequencing library.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Modification Rate | 2-3% | Human Embryonic Stem Cells (hESCs) | [9] |
| Mutation Rate (with Superscript II) | 3.86% | In vitro transcribed Tetrahymena ribozyme | [9] |
Table 2: Comparison of In-Cell Reactivity of SHAPE Reagents
| SHAPE Reagent | Relative In-Cell Reactivity | Cell Lines | Reference |
| This compound | High | Mouse Embryonic Stem Cells | [3] |
| NAI | High | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |
| 1M7 | Low to Moderate | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |
| 5NIA | High | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |
Experimental Protocols: icSHAPE using this compound
This section provides a detailed methodology for performing an icSHAPE experiment to probe RNA secondary structure in vivo.
-
Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).
-
-
For a negative control, add an equivalent volume of DMSO to a parallel culture.
-
Incubate the cells at their optimal growth temperature (e.g., 37°C) for 5-15 minutes.
-
Cell Harvesting and Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
2. RNA Isolation and Biotinylation
-
Total RNA Extraction: Isolate total RNA from the cell lysate using a standard RNA extraction protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).
-
Copper-Free Click Chemistry:
-
Resuspend the purified RNA in nuclease-free water.
-
Prepare a click chemistry reaction mix containing the RNA, DBCO-biotin, and a suitable buffer (e.g., PBS).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the biotinylated RNA to remove unreacted DBCO-biotin, for example, by ethanol precipitation.
-
3. RNA Fragmentation and Library Preparation
-
RNA Fragmentation: Fragment the biotinylated RNA to an average size of 100-200 nucleotides using a fragmentation buffer or enzymatic methods.
-
3'-End Repair and Adapter Ligation:
-
Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to ensure a 3'-hydroxyl group.
-
Ligate a 3' adapter to the RNA fragments.
-
-
Streptavidin Enrichment:
-
Incubate the adapter-ligated RNA with streptavidin-coated magnetic beads to enrich for biotinylated fragments.
-
Wash the beads extensively to remove non-biotinylated RNA.
-
-
Reverse Transcription:
-
cDNA Purification and 5' Adapter Ligation:
-
Elute the cDNA from the beads.
-
Ligate a 5' adapter to the cDNA.
-
-
PCR Amplification: Amplify the final cDNA library using primers that anneal to the 5' and 3' adapters.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
Visualization of Logical Relationships: Identifying RNA-Protein Binding Sites
The following diagram illustrates the logical workflow for identifying RBP binding sites using differential icSHAPE analysis.
Caption: Logic for identifying RBP binding sites via differential icSHAPE.
References
- 1. icSHAPE [illumina.com]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Determination of RNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA structure profiling at single-cell resolution reveals new determinants of cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
NAI-N3 Mechanism in RNA Secondary Structure Mapping: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of NAI-N3 in RNA Structure Probing
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icSHAPE [illumina.com]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Removal of Biases in the Analysis of Next-Generation Sequencing Reads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rnaconnect.com [rnaconnect.com]
- 9. Direct detection of RNA modifications and structure using single-molecule nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
NAI-N3 in Genomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Application: icSHAPE and SHAPE-MaP
The overarching goal of these methods is to generate a reactivity profile for a given RNA molecule. High reactivity at a particular nucleotide indicates flexibility and is characteristic of single-stranded regions, while low reactivity suggests the nucleotide is constrained, likely through base-pairing or protein binding.[3][6] This information can be used to:
-
Predict and validate RNA secondary and tertiary structures.
-
Identify RNA-protein binding sites.[5]
-
Characterize ligand-induced conformational changes in RNA.
-
Study the dynamics of RNA folding and unfolding in vivo.[7]
Mechanism of Action
Quantitative Data Summary
| Reagent | Target Nucleotides | In Vivo Performance | Signal-to-Noise Ratio | Enrichment Possible? | Key Advantages | Limitations |
| This compound | All four (A, U, G, C) | Excellent | High[3][4] | Yes (via azide) | Probes all nucleotides; allows for enrichment, improving data quality.[1][5] | Requires click chemistry step. |
| 1M7 | All four (A, U, G, C) | Poor in some cell types | Lower than this compound in vivo[1][10] | No | Commercially available and widely used in vitro. | Poor cell permeability in some cases.[1] |
| DMS | A and C (and G at N7) | Good | Moderate[11][12] | No | Well-established; provides information on Watson-Crick faces.[12] | Limited to specific nucleotides; does not probe backbone flexibility. |
Experimental Protocols
In Vivo RNA Modification
-
Cell Culture: Culture cells of interest to the desired density. Ensure cells are in a healthy, logarithmically growing state.
Biotinylation of this compound Adducts
-
RNA Quantification: Quantify the extracted total RNA.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using a standard RNA cleanup kit or ethanol precipitation.
Library Preparation for High-Throughput Sequencing
-
RNA Fragmentation: Fragment the biotinylated RNA to a size of approximately 100-200 nucleotides using chemical or enzymatic methods.
-
Enrichment of Modified Fragments: Use streptavidin-coated magnetic beads to capture the biotinylated RNA fragments.[8] Wash the beads extensively to remove non-biotinylated (unmodified) RNA.
-
Library Construction: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to generate a sequencing library.
Data Analysis
The sequencing data from an icSHAPE experiment is processed to calculate SHAPE reactivity scores for each nucleotide. A commonly used and comprehensive toolkit for this purpose is icSHAPE-pipe .[13][14][15] The general workflow is as follows:
-
Read Processing: Raw sequencing reads are trimmed to remove adapters and low-quality bases. PCR duplicates are also removed.
-
Alignment: The processed reads are aligned to a reference transcriptome or genome.
-
Structure Modeling: The calculated SHAPE reactivities are used as constraints in RNA secondary structure prediction algorithms (e.g., RNAstructure) to generate more accurate models of RNA folding.
Conclusion
References
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 5. icSHAPE [illumina.com]
- 6. RNA SHAPE analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging the Gap Between In Vitro and In Vivo RNA Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Get Started [zhanglab.net]
- 14. researchgate.net [researchgate.net]
- 15. icSHAPE-pipe: A comprehensive toolkit for icSHAPE data analysis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the RNA Structurome: A Technical Guide to NAI-N3 Based Probing
For Researchers, Scientists, and Drug Development Professionals
Core Principles of NAI-N3 Probing: A Dual-Function Approach
Quantitative Data Summary
Table 1: Reagent Concentrations and Incubation Times
| Parameter | In Vitro Probing | In Vivo Probing (icSHAPE) | Reference |
| This compound Concentration | 100 mM | 25-50 mM | [9][10] |
| Incubation Time | 10 min | 15 min | [11][12] |
| DIBO-Biotin Concentration | 185 mM | 185 mM | [6] |
| Biotinylation Incubation | 2 hours at 37°C | 2 hours at 37°C | [6] |
Table 2: Comparison of SHAPE Reagents
| Reagent | In Vitro Reactivity Score | In Vivo Reactivity Score | Signal-to-Noise Ratio | Enrichment Fold (vs. Control) | Reference |
| This compound | 0.78 ± 0.12 | 0.75 ± 0.10 | 15:1 | 80–100× | [13] |
| NAz-N3 | 0.82 ± 0.15 | 0.45 ± 0.08 | 5:1 | 30–50× | [13] |
| DMS (A/C bases) | 0.65 ± 0.20 | 0.60 ± 0.18 | 3:1 | 1× (no enrichment) | [13] |
Detailed Experimental Protocols
In Vivo RNA Modification with this compound
-
Cell Culture: Grow cells of interest to approximately 80% confluency.
-
-
Incubate the cells at 37°C for 15 minutes.[12]
-
Cell Lysis and RNA Extraction:
-
Immediately after incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol. Ensure the RNA is of high quality and integrity.
-
Biotinylation of this compound Adducts via Click Chemistry
-
Reaction Setup: In a final volume of 100 µL in 1x PBS, combine:
-
1 µL of RNase inhibitor (e.g., SUPERaseIn).
-
2 µL of 185 mM DIBO-Biotin in DMSO.[6]
-
Incubation: Incubate the reaction at 37°C for 2 hours in a thermomixer.[6]
-
RNA Purification: Purify the biotinylated RNA using a standard ethanol precipitation protocol or a column-based RNA cleanup kit.
Enrichment of Modified RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Add the biotinylated RNA to the bead slurry and incubate for 1 hour at room temperature with rotation to allow for binding.[6]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.[6]
-
Elution: Elute the enriched, modified RNA from the beads.
Library Preparation for Sequencing (SHAPE-MaP)
-
RNA Fragmentation: Fragment the enriched RNA to an appropriate size (e.g., 100-200 nucleotides) using chemical or enzymatic methods.
-
Reverse Transcription with Mutational Profiling:
-
The resulting cDNA will contain mutations at positions that were flexible in the original RNA molecule.
-
Library Construction: Prepare a sequencing library from the cDNA using a standard library preparation kit compatible with your sequencing platform (e.g., Illumina). This typically involves adapter ligation and PCR amplification.
Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Processing:
-
Align the sequencing reads to a reference transcriptome.
-
-
SHAPE Reactivity Calculation:
-
Normalize the reactivity values.
-
Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the RNA structure.
Applications in Drug Development
-
Mechanism of Action Studies: This technique can elucidate how small molecules or antisense oligonucleotides modulate the structure of a target RNA to exert their therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Cloaking by Reversible Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound|RNA Acylation Reagent|CAS 1612756-29-2 [benchchem.com]
The Utility of NAI-N3 in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of NAI-N3 Action
Key Methodologies
icSHAPE (in vivo Click Selective 2'-Hydroxyl Acylation and Profiling Experiment)
SHAPE-MaP (Selective 2'-Hydroxyl Acylation and Mutational Profiling)
Data Presentation: Quantitative Parameters
| Parameter | In Vivo Probing | In Vitro Probing | Notes |
| This compound Stock Conc. | 1 - 2 M in DMSO[10] | 1 - 2 M in DMSO | High concentration is needed for rapid cell penetration and reaction. |
| Final this compound Conc. | 25 - 100 mM[11][12] | 100 mM[13] | Concentration must be optimized to achieve single-hit kinetics.[2] |
| Incubation Time | 5 - 15 minutes[2][10][11] | 5 minutes[13] | Longer times can lead to RNA degradation or non-specific modifications.[2] |
| Incubation Temp. | 37 °C (Cell Culture) | 37 °C | Matches physiological conditions. |
| Reactivity Score | > 1.5 often indicates single-stranded[2][11] | > 0.85 high; 0.4-0.85 mid; < 0.4 low | Thresholds can vary; normalization against controls is crucial.[11] |
| Reagent Comparison | Signal Strength | Background | Stability | Reference |
| NAI / this compound | Markedly greater than 1M7 in vivo | Lower than 1M7 in vivo | More stable in water than 1M7 | [13][14] |
| 1M7 | Lower signal in vivo | Higher background in vivo | Less stable | [13][14] |
Experimental Protocols
The following are condensed protocols for icSHAPE and in-cell SHAPE-MaP, synthesized from established methodologies.[1][2][7][10][11]
Protocol 1: icSHAPE Transcriptome-Wide in Mammalian Cells
-
In-Cell Modification :
-
Culture mammalian cells to ~80% confluency.
-
Replace media with fresh, pre-warmed media.
-
Incubate at 37 °C for 15 minutes.[2]
-
Immediately place cells on ice and wash twice with ice-cold PBS.
-
-
RNA Isolation :
-
Lyse cells and extract total RNA using a TRIzol-based method, followed by DNase treatment.
-
-
Biotinylation (Click Chemistry) :
-
In a typical 50 µL reaction, combine ~5-10 µg of total RNA, DIBO-biotin (e.g., 5 mM final), and RNase inhibitors in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Incubate at 37 °C for 1.5 - 2 hours.
-
Purify the RNA using an RNA cleanup kit.
-
-
Library Preparation :
-
Fragment the biotinylated RNA to ~100 nt using a metal-ion fragmentation buffer at 95°C for 2-3 minutes.[1]
-
Perform 3'-end repair using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3'-adapter containing a unique molecular identifier (UMI) to handle PCR duplicates.
-
Ligate a 5'-adapter, elute the cDNA, and perform PCR amplification (typically 12-15 cycles).[2]
-
-
Sequencing and Analysis :
-
Sequence the library on an Illumina platform.
-
Map reads to the transcriptome. The 5'-end of each read corresponds to an RT stop site.
-
Protocol 2: Targeted In-Cell SHAPE-MaP
-
In-Cell Modification :
-
RNA Isolation :
-
Extract total RNA as described in icSHAPE Step 2.
-
-
Reverse Transcription (MaP Reaction) :
-
Anneal a gene-specific primer to your RNA of interest (~2 pmol RNA, 1 µL of 2 µM primer).
-
Prepare the RT master mix: Use a reverse transcriptase like SuperScript II in a buffer containing MnCl₂ (e.g., 5-10 mM final concentration) instead of MgCl₂.
-
Perform reverse transcription. The presence of Mn²⁺ promotes misincorporation at the site of the SHAPE adduct.[7]
-
-
Library Preparation and Sequencing :
-
Use the resulting cDNA for standard library preparation, typically involving PCR amplification with primers flanking the region of interest.
-
Sequence the amplicon library.
-
-
Data Analysis :
-
Align sequencing reads to the reference sequence.
-
Applications in Research and Drug Development
Elucidating RNA-Protein Interactions
Utility in Drug Discovery
Conclusion
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icSHAPE [illumina.com]
- 10. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing RNA Structure in Mammalian Cells: A Detailed Protocol for NAI-N3 icSHAPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of NAI-N3 icSHAPE
The icSHAPE protocol involves several key steps:
-
RNA Isolation: Total RNA is extracted from the treated cells.
-
Biotinylation via Click Chemistry: The azide-modified RNA is selectively biotinylated using a copper-free click reaction with a biotin-linked dibenzocyclooctyne (DIBO) reagent.[7][9]
-
RNA Fragmentation and Library Preparation: The biotinylated RNA is fragmented, and sequencing libraries are prepared. This process includes 3'-end repair, adapter ligation, and reverse transcription.[4][7]
-
Enrichment of Modified Fragments: The biotin-labeled cDNA-RNA hybrids are captured using streptavidin beads, thus enriching for the structurally informative regions.[7]
-
Sequencing and Data Analysis: The enriched cDNA is sequenced, and the resulting data is computationally processed to generate SHAPE reactivity profiles, which reflect the flexibility of each nucleotide.[3][5]
Experimental Workflow
Detailed Protocol
This protocol is adapted from established icSHAPE methodologies.[4]
Materials and Reagents:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
DIBO-Biotin (e.g., Click Chemistry Tools, Jena Bioscience)
-
SUPERase•In™ RNase Inhibitor (Thermo Fisher Scientific)
-
RNA fragmentation buffer
-
T4 Polynucleotide Kinase (T4 PNK)
-
3' sequencing adapter
-
T4 RNA Ligase 2, truncated
-
Reverse transcriptase (e.g., SuperScript III)
-
Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
PCR amplification reagents
-
DNA sequencing platform (e.g., Illumina)
Procedure:
a. Culture mammalian cells to approximately 80-90% confluency in a 15-cm plate. For HEK293 cells, they are typically cultured in DMEM supplemented with 10% FBS at 37°C with 5% CO2.[1]
c. Aspirate the culture medium and wash the cells once with pre-warmed PBS.
e. Incubate the cells at 37°C for 5-15 minutes. The optimal incubation time may need to be determined empirically for different cell types.
f. Immediately after incubation, aspirate the medium and wash the cells twice with ice-cold PBS to quench the reaction.
2. Total RNA Extraction (Day 1)
a. Lyse the cells directly on the plate using a suitable RNA extraction reagent (e.g., TRIzol).
b. Extract total RNA according to the manufacturer's protocol.
c. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis. A typical experiment may start with 200 µg of total RNA for poly(A) selection.[9]
a. In a 100 µL reaction volume, combine the following:
- Total RNA (up to 20 µg)
- 1x PBS
- SUPERase•In™ RNase Inhibitor (1 µL)
- DIBO-Biotin (2 µL of 185 mM stock in DMSO)[9]
b. Incubate the reaction at 37°C for 2 hours with gentle mixing.[9]
c. Purify the biotinylated RNA using an RNA cleanup kit (e.g., Qiagen RNeasy) to remove unreacted DIBO-Biotin.
4. RNA Fragmentation and 3'-End Repair (Day 2)
a. Fragment the purified RNA to an average size of 100-200 nucleotides by incubating in an RNA fragmentation buffer at 70-95°C for a short period. The optimal time should be determined empirically.
b. Perform 3'-end repair by treating the fragmented RNA with T4 Polynucleotide Kinase (T4 PNK) to ensure a 3'-hydroxyl group for subsequent ligation.
5. Library Construction (Days 2-3)
a. Ligate a 3' sequencing adapter to the fragmented RNA using T4 RNA Ligase 2, truncated. For the DMSO control samples, a 3'-biotinylated adapter is used to allow for parallel processing.[9]
c. Enrichment of Biotinylated Fragments:
- Resuspend streptavidin magnetic beads in a binding buffer.
- Add the reverse transcription reaction to the beads and incubate to allow the biotinylated RNA-cDNA hybrids to bind.
- Wash the beads several times to remove non-biotinylated fragments.
d. Elute the enriched fragments from the beads.
e. Ligate a 5' adapter to the enriched cDNA.
f. Amplify the library using PCR with primers complementary to the adapter sequences.
6. Sequencing and Data Analysis (Days 4-5)
a. Quantify the final library and sequence it on a high-throughput sequencing platform.
b. The sequencing reads are then processed using specialized bioinformatics pipelines to calculate SHAPE scores for each nucleotide. This involves mapping the reads to a reference transcriptome and quantifying the reverse transcription stops at each position.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Starting Material (Total RNA) | 10-200 µg | 200 µg is recommended for subsequent poly(A) selection.[9] |
| This compound Concentration | 100-500 µM | Optimal concentration should be titrated for each cell line. |
| This compound Incubation Time | 5-15 minutes | Shorter times minimize off-target effects. |
| DIBO-Biotin Concentration | ~3.7 mM (final) | Based on 2µL of 185mM stock in a 100µL reaction.[9] |
| Click Reaction Time | 2 hours | [9] |
| RNA Fragmentation Size | 100-200 nt | [4] |
| Typical Poly(A) RNA Yield | ~2 µg | From 200 µg of total RNA after double poly(A) selection.[9] |
Signaling Pathway Diagram (Illustrative)
While icSHAPE does not directly probe signaling pathways, the resulting RNA structure data can reveal how signaling events impact RNA regulation. For instance, a signaling cascade might lead to the binding of an RNA-binding protein (RBP) that alters the structure of a target mRNA, which can be detected by icSHAPE.
Caption: Impact of a signaling pathway on RNA structure as detectable by icSHAPE.
Conclusion
References
- 1. RNA structure maps across mammalian cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. icSHAPE [illumina.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acryloyl-N'-(3-azidopropyl)indole (NAI-N3) Click Chemistry on RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Recommended NAI-N3 Concentrations for In Vivo Labeling
| Cell Type | This compound Concentration (mM) | Incubation Time (minutes) | Incubation Temperature (°C) | Expected Outcome | Reference |
| Mammalian cells (e.g., mESCs, Jurkat) | 100 | 15 | 37 | Robust RNA modification with minimal cytotoxicity. | [10] |
| Bacterial cells (e.g., E. coli) | 100 | 5 | 37 | Efficient RNA labeling. | [11] |
| Yeast cells | 100 | 15 | 30 | Effective RNA structure probing. | [11] |
| Insect cells | 100 | 15 | 25-30 | Successful RNA modification. | [11] |
Table 2: Reagents for Copper-Free Click Chemistry Biotinylation
| Reagent | Stock Concentration | Final Concentration | Purpose |
| DIBO-biotin | 10 mM in DMSO | 100 µM | Alkyne-containing biotin for click reaction with azide-modified RNA. |
| 5x Click Chemistry Buffer | 5x | 1x | Provides optimal pH and buffering for the click reaction. |
| RNase Inhibitor | 40 U/µL | 1 U/µL | Prevents RNA degradation during the reaction. |
Experimental Protocols
This protocol is adapted from the icSHAPE protocol and is intended for transcriptome-wide analysis of RNA secondary structure in mammalian cells.
Materials and Reagents
-
Cells: Mammalian cell line of interest
-
DMSO: (Dimethyl sulfoxide)
-
TRIzol Reagent: (e.g., Invitrogen)
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
RNase-free water
-
DIBO-biotin: (e.g., Click Chemistry Tools, DBCO-Biotin)
-
5x Click Chemistry Buffer: (e.g., 500 mM HEPES pH 7.5, 500 mM NaCl)
-
RNase Inhibitor: (e.g., SUPERase·In, Invitrogen)
-
Streptavidin magnetic beads: (e.g., Dynabeads MyOne Streptavidin C1, Invitrogen)
-
Bead Binding Buffer: (e.g., 5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl)
-
Bead Wash Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl)
-
RNA Fragmentation Buffer: (e.g., 10 mM ZnCl2 in 10 mM Tris-HCl pH 7.0)
-
Stop Buffer: (e.g., 50 mM EDTA)
-
Library preparation kit for sequencing
Step-by-Step Protocol
-
Cell Culture: Culture mammalian cells to approximately 80% confluency.
-
-
For the negative control, add an equivalent volume of DMSO to a separate plate of cells.
-
Incubate the cells for 15 minutes at 37°C.[10]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding TRIzol reagent and scraping the cells.
-
Part 2: RNA Isolation
-
Phase Separation: Add chloroform to the TRIzol lysate, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
Part 3: Biotinylation via Copper-Free Click Chemistry
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA (10-20 µg)
-
5x Click Chemistry Buffer (to a final concentration of 1x)
-
DIBO-biotin (to a final concentration of 100 µM)
-
RNase Inhibitor (to a final concentration of 1 U/µL)
-
RNase-free water to the final volume.
-
-
Incubation: Incubate the reaction for 2 hours at 37°C.
-
RNA Purification: Purify the biotinylated RNA using a suitable RNA cleanup kit or ethanol precipitation to remove unreacted DIBO-biotin.
Part 4: Enrichment of Labeled RNA
-
Bead Preparation: Wash streptavidin magnetic beads with Bead Wash Buffer and resuspend them in Bead Binding Buffer.
-
RNA Binding: Add the biotinylated RNA to the prepared beads and incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Wash the beads several times with Bead Wash Buffer to remove non-biotinylated RNA.
-
Elution (Optional): Elute the bound RNA from the beads if necessary for your downstream application, or proceed with on-bead enzymatic reactions.
Part 5: RNA Fragmentation and Library Preparation
-
RNA Fragmentation: Fragment the enriched RNA to the desired size (e.g., ~100 nucleotides) using a metal-based fragmentation buffer or enzymatic methods.[11]
-
Library Preparation: Proceed with a standard RNA sequencing library preparation protocol, which typically includes reverse transcription, adapter ligation, and PCR amplification.
Mandatory Visualization
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low RNA Yield after Isolation | Incomplete cell lysis. | Ensure complete cell lysis by vortexing thoroughly after adding TRIzol. |
| RNA degradation. | Use RNase-free reagents and consumables. Add RNase inhibitor to reactions. | |
| Low Biotinylation Efficiency | Inefficient click reaction. | Ensure DIBO-biotin is not degraded and use fresh stock. Optimize reaction time and temperature. |
| RNA degradation during the click reaction. | Add sufficient RNase inhibitor to the reaction mix. | |
| Low Yield after Streptavidin Enrichment | Inefficient biotinylation. | See "Low Biotinylation Efficiency" above. |
| Inefficient binding to streptavidin beads. | Ensure proper bead washing and binding buffer conditions. Do not use buffers containing biotin. | |
| Loss of beads during washing steps. | Be careful when aspirating supernatants during washing steps. Use a magnetic stand. | |
| Low Signal in Sequencing | Insufficient amount of starting RNA. | Start with a sufficient amount of high-quality total RNA. |
| Low labeling efficiency. | Optimize this compound concentration and incubation time. | |
| Inefficient enrichment. | See "Low Yield after Streptavidin Enrichment" above. | |
| PCR bias during library preparation. | Optimize PCR cycle number to avoid over-amplification. | |
| High Background Signal | Non-specific binding to streptavidin beads. | Increase the number and stringency of washing steps after RNA binding. |
| Contamination with non-biotinylated RNA. | Ensure complete removal of non-biotinylated RNA during the enrichment washes. |
Conclusion
References
- 1. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. icSHAPE [illumina.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAI-N3 icSHAPE Sequencing Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to compare in vivo and in vitro icSHAPE measurements allows for the identification of RNA-protein binding sites and the influence of the cellular environment on RNA structure.[1][7][11] This protocol has been successfully applied in various cell types, including mammalian, yeast, and bacterial cells.[1][5]
Experimental Workflow
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE [escholarship.org]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS 1612756-29-2 | Tocris Bioscience [tocris.com]
- 7. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. icSHAPE [illumina.com]
- 10. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Studying Viral RNA Structures in Host Cells using NAI-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-N3 and SHAPE-MaP
Key Applications
-
Mapping Viral RNA Secondary Structures: Elucidate the in-host-cell secondary structures of entire viral genomes, such as those of Influenza A virus and HIV.[5][6]
-
Identifying Functional RNA Motifs: Discover and validate novel, structurally conserved RNA elements that are essential for viral replication, packaging, and translation.[6][7]
-
Probing RNA-Protein Interactions: By comparing in-cell and in-vitro SHAPE reactivity profiles, researchers can identify regions of the viral RNA that are protected by protein binding.[4]
-
Drug Discovery and Target Validation: Identify structured RNA motifs that can be targeted by small molecule inhibitors to disrupt viral function.
Experimental Workflow Overview
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Cell Line | A549 (Human Lung Carcinoma) | [3] |
| Virus | Influenza A Virus (IAV) | [3] |
| This compound Concentration | 100 mM (final concentration) | [3] |
| Incubation Time | 10 minutes | [3] |
| Incubation Temperature | 37°C | [3] |
| Quenching Agent | 1 M DTT | [8] |
Table 2: Example SHAPE Reactivity Values for a Viral RNA Segment
| Nucleotide Position | SHAPE Reactivity (Normalized) | Structural Interpretation |
| 101 | 0.85 | Highly Flexible (Loop) |
| 102 | 0.92 | Highly Flexible (Loop) |
| 103 | 0.15 | Constrained (Stem) |
| 104 | 0.08 | Constrained (Stem) |
| 105 | 0.12 | Constrained (Stem) |
| 106 | 0.78 | Flexible (Bulge) |
Note: SHAPE reactivity values are typically normalized on a scale from 0 to >1.5, where higher values indicate greater nucleotide flexibility.
Detailed Experimental Protocols
Protocol 1: In-Cell RNA Modification with this compound
Materials:
-
Virus-infected host cells (e.g., A549 cells infected with Influenza A virus)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
Cell culture medium
-
Dithiothreitol (DTT), 1 M in RNase-free water
Procedure:
-
Culture host cells to the desired confluency and infect with the virus of interest.
-
At the desired time post-infection, wash the cells twice with pre-warmed, RNase-free PBS.
-
Incubate the cells at 37°C for the desired time (e.g., 10 minutes).[3]
-
Incubate for 5 minutes at 37°C.
-
Immediately proceed to total RNA extraction.
Protocol 2: Total RNA Extraction and Biotinylation
Materials:
-
TRIzol reagent or equivalent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
DBCO-biotin (Dibenzocyclooctyne-biotin)
-
RNA purification columns/kits
Procedure:
-
Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's protocol.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess the quality and quantity of the extracted RNA.
-
Incubate the reaction at 37°C for 1.5 to 2 hours.
-
Purify the biotinylated RNA using an appropriate RNA clean-up kit to remove unreacted DBCO-biotin.
Protocol 3: Reverse Transcription with Mutational Profiling (SHAPE-MaP)
Materials:
-
Biotinylated total RNA
-
Gene-specific or random primers
-
Reverse transcriptase (e.g., SuperScript II, III, or IV)
-
5x Reverse Transcription Buffer (containing MgCl2)
-
MnCl2 solution (e.g., 250 mM)
-
dNTPs
-
DTT
-
RNase inhibitor
Procedure:
-
-
Biotinylated RNA (e.g., 1-3 µg)
-
Primer (e.g., 1 µL of 10 µM gene-specific primer or random hexamers)
-
dNTPs (to a final concentration of 0.5 mM)
-
-
Anneal the primer to the RNA by heating to 65°C for 5 minutes, followed by immediate placement on ice.
-
Add the following to the reaction:
-
5x Reverse Transcription Buffer
-
MnCl2 to a final concentration of 5-10 mM (this is crucial for promoting read-through and mutations).[3]
-
DTT
-
RNase inhibitor
-
Reverse transcriptase
-
-
Incubate the reaction at 42-55°C for 1-2 hours.
-
Purify the resulting cDNA using a suitable column or bead-based method.
Protocol 4: Library Preparation and Sequencing
The cDNA generated from the SHAPE-MaP reverse transcription is then used to prepare a library for high-throughput sequencing.
Procedure:
-
The cDNA can be amplified by PCR using primers that add the necessary sequencing adapters. For viral RNA, universal primers targeting conserved regions can be used.[3]
-
Purify the PCR products.
-
Quantify the library and assess its quality.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
Protocol 5: Data Analysis
The sequencing data is analyzed to calculate SHAPE reactivities and model the RNA secondary structure.
Procedure:
-
Process raw sequencing reads to remove adapters and filter for quality.
-
Align the reads to the viral reference genome.
-
Calculate the mutation rate at each position by dividing the number of mutations by the total read depth.
-
Normalize the resulting reactivity values.
-
Use the SHAPE reactivity data as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the viral RNA structure.
Signaling Pathways and Logical Relationships
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo secondary structural analysis of Influenza A virus genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Functional Analysis of Viral RNA Genomes by SHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping RNA-Protein Interaction Sites Using NAI-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-N3 in RNA-Protein Interaction Mapping
Principle of the Method
The icSHAPE workflow, therefore, involves two parallel experiments:
Quantitative Data Summary
| Reagent | Signal-to-Noise Ratio (In Vivo) | Dynamic Range (In Vivo) | Notes |
| This compound | Highest | Greatest | Exhibits markedly greater signals with lower background compared to 1M7 in vivo.[1][2] |
| NAI | High | High | Similar performance to this compound, but lacks the azide handle for enrichment.[1][2] |
| FAI | Moderate | Moderate | Less reactive than NAI and this compound.[1] |
| 1M7 | Low to negligible | Low | Shows significantly lower signal-to-background ratios in vivo compared to acylimidazole reagents.[1] |
Experimental Protocols
Protocol 1: In Vivo RNA Structure Probing with this compound (icSHAPE)
Materials:
-
Cultured mammalian cells
-
Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Phosphate-buffered saline (PBS), RNase-free
-
Cell culture medium
-
TRIzol reagent or other RNA extraction kit
-
DIBO-biotin for click chemistry
-
Streptavidin beads
-
Reverse transcription reagents
-
Primers for specific RNA targets or random primers for transcriptome-wide analysis
-
Library preparation kit for high-throughput sequencing
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in a 10 cm plate.
-
-
For the negative control, add an equivalent volume of DMSO to a separate plate of cells.
-
Incubate the cells at 37°C for 5 minutes.[1]
-
RNA Extraction:
-
Immediately after incubation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
-
Click Chemistry:
-
RNA Fragmentation and Enrichment:
-
Fragment the biotinylated RNA to an appropriate size for sequencing (typically ~150-250 nucleotides).
-
Enrich the biotin-labeled RNA fragments using streptavidin beads.
-
-
Reverse Transcription and Library Preparation:
-
Prepare sequencing libraries from the resulting cDNA.
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Calculate SHAPE reactivity scores for each nucleotide based on the frequency of reverse transcription stops or mutations at that position.
-
Protocol 2: Combining icSHAPE with RNA Immunoprecipitation (RIP) for Protein Identification
This protocol describes a method to identify the specific proteins that are bound to the RNA regions identified by icSHAPE.
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the RNA-binding protein of interest.
-
Use protein A/G beads to pull down the antibody-protein-RNA complexes.
-
RNA Extraction and Analysis:
-
Extract the RNA from the immunoprecipitated complexes.
-
Proceed with click chemistry, enrichment, reverse transcription, and sequencing as described in Protocol 1 (steps 4-7).
-
-
Protein Identification (Optional):
-
Elute the protein-RNA complexes from the beads.
-
Separate the proteins by SDS-PAGE and identify the protein of interest by Western blotting or identify all interacting proteins by mass spectrometry.
-
Data Analysis Workflow
The analysis of icSHAPE data involves several computational steps to translate raw sequencing reads into meaningful RNA structure information and to identify protein footprints.
-
Read Trimming and Alignment: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to a reference genome or transcriptome.
-
Identification of Protein Footprints: The in vivo and in vitro SHAPE reactivity profiles are compared. Regions that show a significant and consistent reduction in reactivity in the in vivo sample compared to the in vitro sample are identified as protein footprints, indicating RNA-protein interaction sites.
Applications in Drug Development
The ability to precisely map RNA-protein interaction sites has significant implications for drug development.
-
Target Validation: By identifying the specific RNA motifs that are recognized by disease-associated RBPs, researchers can validate these interactions as therapeutic targets.
-
Structure-Based Drug Design: Knowledge of the RNA structure at the protein binding site can inform the design of small molecules or antisense oligonucleotides that can modulate this interaction. These molecules could either disrupt a disease-causing interaction or stabilize a beneficial one.
Visualizations
References
Protocol for In Vitro Transcription and NAI-N3 Labeling of RNA for Structural Analysis in Drug Discovery
Introduction
The secondary and tertiary structure of RNA molecules are critical determinants of their function, playing pivotal roles in gene regulation, catalysis, and the pathogenesis of various diseases. Consequently, RNA has emerged as a compelling target for therapeutic intervention. Small molecules that can selectively bind to and modulate the structure and function of disease-associated RNAs represent a promising new class of drugs. To facilitate the discovery and development of such molecules, robust methods for characterizing RNA structure are essential.
Application in Drug Development
-
Identify Binding Sites: Changes in the reactivity of specific nucleotides upon ligand binding can pinpoint the small molecule's binding pocket on the RNA.
-
Characterize Structural Changes: Determine how a small molecule alters the conformational landscape of the target RNA, for instance, by stabilizing a particular structure or inducing a conformational switch.
-
Screen for RNA-Targeting Molecules: High-throughput SHAPE-based screening can be employed to identify novel small molecules that interact with a specific RNA target from large compound libraries.[1][2][3]
-
Validate Drug-Target Engagement: Confirm that a drug candidate directly engages with its intended RNA target within a complex biological sample.
This information is critical for understanding the mechanism of action of RNA-targeting drugs and for guiding lead optimization efforts to improve potency and selectivity.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the described protocols.
Table 1: Comparison of Typical RNA Yields from Commercial In Vitro Transcription Kits.
| Kit Name | Manufacturer | Typical RNA Yield (µg per 20 µL reaction) | Reference |
| MEGAscript™ T7 Transcription Kit | Thermo Fisher Scientific | Up to 180 | [4] |
| RiboMAX™ Large Scale RNA Production System | Promega | 2,000 - 5,000 (per 1 mL reaction) | [] |
| HiScribe™ T7 High Yield RNA Synthesis Kit | New England Biolabs | ~150 | [6] |
| mMESSAGE mMACHINE™ T7 Transcription Kit | Thermo Fisher Scientific | >100 | [4] |
Yields are highly dependent on the specific template and reaction conditions.
| Parameter | Method | Estimated Efficiency | Notes | Reference |
| NAI-N3 Labeling | SHAPE-MaP | Varies; sufficient for downstream analysis | Labeling is intentionally substoichiometric to ensure on average one modification per RNA molecule for accurate structural probing. | [7][8] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Click Chemistry | >90% | Highly efficient ligation of an alkyne-containing molecule to the azide-modified RNA. | [9] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Click Chemistry | Nearly 100% | Copper-free click chemistry, ideal for biological systems. | [10] |
Experimental Protocols
Part 1: In Vitro Transcription (IVT)
This protocol describes the synthesis of RNA from a linearized DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
100 mM ATP, CTP, GTP, UTP solutions
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I, RNase-free (e.g., 1 U/µL)
-
RNA purification kit (e.g., spin column-based) or reagents for phenol:chloroform extraction and ethanol precipitation.[11][12]
Procedure:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.[13]
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM UTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2-4 hours. Longer incubation times can increase yield but may also lead to product degradation for some transcripts.[14]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[15]
-
RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated NTPs, and the digested DNA template. A spin column-based RNA purification kit is recommended for its speed and efficiency.[16] Alternatively, perform a phenol:chloroform extraction followed by ethanol precipitation.[11]
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA. Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band of the expected size should be visible.
Part 2: this compound Labeling of In Vitro Transcribed RNA
Materials:
-
Purified in vitro transcribed RNA (1-5 pmol)
-
Nuclease-free water
-
RNA Folding Buffer (e.g., 10X: 1 M HEPES pH 8.0, 1 M NaCl, 100 mM MgCl2)
-
Control solvent (anhydrous DMSO)
-
RNA purification method (e.g., ethanol precipitation or spin column)
Procedure:
-
RNA Denaturation and Refolding:
-
In a nuclease-free tube, dilute the purified RNA (1-5 pmol) in nuclease-free water to a volume of 17 µL.
-
Heat the RNA at 95°C for 2 minutes to denature, then immediately place on ice for 2 minutes.
-
Add 2 µL of 10X RNA Folding Buffer.
-
Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.
-
-
-
Prepare two reactions: a treatment (+) reaction and a no-reagent control (-) reaction.
-
To the (-) reaction, add 1 µL of anhydrous DMSO.
-
Incubate both reactions at 37°C for 15-30 minutes. The incubation time can be optimized depending on the desired level of modification.
-
-
Post-Labeling RNA Purification:
Visualizations
Experimental Workflow
References
- 1. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of RNA Binding Small Molecules Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New strategy for the synthesis of chemically modified RNA constructs exemplified by hairpin and hammerhead ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Drug Screening Approach Using L1000-Based Connectivity Map and Its Application to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. karger.com [karger.com]
- 15. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.jp [promega.jp]
Probing the Architectures of Non-Coding RNAs: Application of NAI-N3 in Structural Genomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of NAI-N3 Based RNA Structure Probing
Key Applications in Non-Coding RNA Research
-
Determining the secondary structure of long non-coding RNAs (lncRNAs): Elucidating the complex folds of lncRNAs to understand their scaffolding functions in ribonucleoprotein complexes.
-
Investigating the structure of microRNA precursors (pri-miRNAs and pre-miRNAs): Understanding the structural determinants of miRNA processing and maturation.
-
Mapping RNA-protein interaction sites: Identifying changes in RNA structure upon protein binding to map interaction footprints.
-
Studying RNA conformational changes: Monitoring structural rearrangements in response to cellular stimuli or small molecule binding.
-
Validating and improving computational RNA structure predictions: Providing experimental constraints to enhance the accuracy of in silico models.
Experimental Protocols
I. In-Cell RNA Modification with this compound
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), RNase-free
-
Anhydrous DMSO
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Culture cells to approximately 80-90% confluency in a 6-well plate.
-
Aspirate the culture medium and wash the cells once with 1 mL of pre-warmed PBS.
-
Add 900 µL of fresh, pre-warmed complete culture medium to each well.
-
Incubate the cells at 37°C for 5-15 minutes.
-
Aspirate the medium and immediately add 1 mL of TRIzol reagent to each well to lyse the cells and quench the reaction.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Resuspend the purified RNA pellet in RNase-free water.
| Parameter | Value | Reference |
| Cell Type | Mammalian cells (e.g., HEK293T, HeLa) | [4] |
| Seeding Density | ~80-90% confluency | [4] |
| This compound Final Concentration | 50-100 µM | [4] |
| Incubation Time | 5-15 minutes | [4] |
| Incubation Temperature | 37°C | [4] |
II. Biotinylation of this compound Modified RNA via Click Chemistry
This protocol details the copper-free click chemistry reaction to attach a biotin handle to the azide-modified RNA.
Materials:
-
Dibenzocyclooctyne-biotin (DBCO-biotin)
-
RNase-free water
-
Buffer RLT (from Qiagen RNeasy kit or similar)
-
100% Ethanol
Procedure:
-
In an RNase-free microfuge tube, combine the following:
-
RNase-free water to a final volume of 97 µL
-
1 µL of RNase inhibitor (e.g., SUPERase·In)
-
2 µL of 10 mM DBCO-biotin in DMSO
-
Mix gently by vortexing for 3 seconds.
-
Incubate the reaction at 37°C for 2 hours in a thermomixer.
-
Stop the reaction by adding 350 µL of Buffer RLT.
-
Add 900 µL of 100% ethanol and mix well by pipetting.
-
Proceed with RNA cleanup using an RNeasy Mini Kit (Qiagen) or a similar column-based purification method, following the manufacturer's instructions.
-
Elute the biotinylated RNA in RNase-free water.
| Reagent | Stock Concentration | Final Concentration | Volume | Reference |
| This compound Modified RNA | - | - | up to 20 µg | [3] |
| DBCO-biotin | 10 mM in DMSO | 200 µM | 2 µL | [3] |
| RNase Inhibitor | 20 U/µL | 0.2 U/µL | 1 µL | [3] |
| Total Reaction Volume | 100 µL |
III. Enrichment of Biotinylated RNA
This protocol describes the enrichment of biotinylated RNA fragments using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA (from Protocol II)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Binding and Wash (B&W) Buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl)
-
Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 4 M NaCl, 0.2% Tween-20)
-
RNase-free water
Procedure:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
For each sample, transfer 50 µL of the bead slurry to a new RNase-free microfuge tube.
-
Place the tube on a magnetic stand to capture the beads. Aspirate and discard the supernatant.
-
Wash the beads twice with 200 µL of B&W Buffer.
-
Resuspend the washed beads in 100 µL of B&W Buffer.
-
Add the biotinylated RNA to the bead suspension.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Capture the beads on a magnetic stand and discard the supernatant.
-
Wash the beads four times with 500 µL of Wash Buffer.
-
After the final wash, resuspend the beads in RNase-free water. The enriched RNA is now ready for downstream applications such as library preparation for sequencing.
Data Analysis Workflow
The analysis of SHAPE-MaP data involves several computational steps to convert raw sequencing reads into quantitative reactivity profiles that can be used for structure modeling.
Workflow Overview:
-
Preprocessing of Sequencing Reads: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.
-
Alignment to Reference Transcriptome: The processed reads are aligned to a reference transcriptome of the organism under study.
-
Normalization: The raw SHAPE reactivities are normalized to account for variations in signal intensity.
-
RNA Structure Modeling: The normalized SHAPE reactivities are used as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the ncRNA's structure.
Software:
-
FastQC: For quality control of raw sequencing data.
-
Cutadapt/Trimmomatic: For adapter and quality trimming.
-
Bowtie2/STAR: For aligning reads to a reference transcriptome.
-
SHAPEmapper2: A popular software package specifically designed for analyzing SHAPE-MaP data. It automates the process from read alignment to reactivity profile generation.[5]
-
RNAstructure: A software package for RNA secondary structure prediction that can incorporate SHAPE data as experimental constraints.
Visualizations
Caption: Bioinformatics pipeline for SHAPE-MaP data analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low RNA yield after extraction | Inefficient cell lysis | Ensure complete cell lysis with TRIzol or other reagents. |
| RNA degradation | Use RNase-free reagents and sterile techniques throughout the protocol. | |
| Inefficient this compound modification | Low cell permeability in a specific cell line | Optimize this compound concentration and incubation time. |
| Inactive this compound reagent | Store this compound stock solution properly (desiccated at -20°C) and use a fresh aliquot. | |
| Low efficiency of biotinylation | Inactive DBCO-biotin | Store DBCO-biotin protected from light and moisture. |
| Insufficient incubation time | Ensure the click chemistry reaction proceeds for the recommended duration (2 hours). | |
| High background in sequencing data | Spontaneous RNA degradation | Minimize handling time and keep RNA samples on ice. |
| High background mutation rate of reverse transcriptase | Include a no-reagent control to accurately subtract background mutations. |
Conclusion
References
- 1. icSHAPE [illumina.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Probing Specific Transcripts with NAI-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of NAI-N3 SHAPE-MaP
-
RNA Isolation: Total RNA is extracted from the cells.
-
Enrichment (Optional but Recommended): Biotinylated RNAs are captured using streptavidin beads, enriching the sample for structurally informative molecules.[4]
-
Library Preparation & Sequencing: The resulting cDNA is used to prepare a library for next-generation sequencing.
-
Data Analysis: Sequencing reads are aligned to the reference transcriptome, and mutation rates are calculated to infer the flexibility of each nucleotide.
Experimental Workflow Diagram
Application Notes
-
Broad Applicability: The method can be applied to a wide range of cell types, from bacteria to mammalian cells.[7] It is also suitable for targeting low-abundance transcripts through the use of gene-specific primers during reverse transcription.[8]
-
High-Resolution Data: Provides single-nucleotide resolution maps of RNA secondary structure.[7]
Experimental Considerations:
-
Controls: It is essential to include a "no reagent" (e.g., DMSO) control to account for background mutations introduced by the reverse transcriptase. A denatured RNA control can also be included to ensure the probe is modifying all accessible nucleotides.[10]
-
Reverse Transcriptase Choice: The choice of reverse transcriptase and buffer conditions can significantly impact the results. Superscript series of enzymes are commonly used, with Superscript IV in a Mn²⁺-containing buffer showing optimal performance in some studies.[9] UltraMarathonRT is another option that offers high processivity.[11]
-
Target Enrichment: For specific, low-abundance transcripts, target enrichment can be achieved using gene-specific primers during the reverse transcription and PCR amplification steps, bypassing the need for physical transcript enrichment.[8]
Quantitative Data Summary
| Parameter | In Vitro Probing | In Vivo Probing | Notes |
| This compound Concentration | 5-100 mM | 100 µM - 10 mM | Concentration should be optimized for each cell type and condition.[12] |
| Incubation Time | 5-15 minutes | 15-60 minutes | Shorter times may be sufficient for in vitro reactions. |
| Incubation Temperature | 37°C | 37°C | Standard cell culture or in vitro reaction temperature. |
| Reverse Transcriptase | SuperScript II, III, IV; MarathonRT | SuperScript II, III, IV; MarathonRT | SSIV with Mn²⁺ can enhance mutational readout.[9] |
| Divalent Cation for MaP | Mn²⁺ | Mn²⁺ | Crucial for inducing mutations at adduct sites.[9] |
| Expected Mutation Rate | 1-5% | 1-5% | Varies depending on RNA structure and experimental conditions. |
Detailed Experimental Protocols
Protocol 1: In Vivo this compound Probing of a Specific Transcript
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Aspirate the culture medium and wash the cells once with 1x PBS.
-
Incubate the cells at 37°C for the optimized duration (e.g., 30 minutes).
2. RNA Extraction
-
Proceed with total RNA extraction according to the manufacturer's protocol.
-
Resuspend the final RNA pellet in RNase-free water. Assess RNA quality and quantity.
3. Biotinylation via Click Chemistry
-
In an RNase-free tube, combine the following:
-
Total RNA (up to 20 µg)
-
1x PBS
-
DIBO-Biotin (or other copper-free click chemistry biotin conjugate) to a final concentration of ~3.7 mM.
-
-
Incubate the reaction at 37°C for 2 hours.[4]
-
Purify the RNA using an RNA cleanup kit or ethanol precipitation.
4. Reverse Transcription (SHAPE-MaP)
-
Anneal a gene-specific primer to the target RNA by mixing the primer and biotinylated RNA, heating to 65°C for 5 minutes, and then placing on ice.
-
Prepare the reverse transcription master mix. For a 20 µL reaction:
-
4 µL 5x SHAPE-MaP RT Buffer (contains Mn²⁺)
-
2 µL 10 mM dNTPs
-
1 µL SuperScript Reverse Transcriptase (e.g., SSIV)
-
RNase-free water to volume
-
-
Add the master mix to the primer-annealed RNA.
-
Incubate at 42-55°C for 1-3 hours.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
5. Library Preparation and Sequencing
-
Use the resulting cDNA for PCR amplification with primers flanking the region of interest.
-
Purify the PCR product.
-
Prepare a sequencing library using a commercial kit (e.g., Nextera XT).
-
Perform high-throughput sequencing.
6. Data Analysis
-
Use a specialized software package like ShapeMapper to align reads, calculate mutation rates, and generate SHAPE reactivity profiles.[9]
-
Normalize the reactivity profiles and use them as constraints for RNA secondary structure prediction software.
Signaling Pathway and Logical Relationship Diagrams
Logical Flow of SHAPE-MaP Data Analysis
Caption: Data analysis pipeline for SHAPE-MaP experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]
- 4. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SHAPE-Map [illumina.com]
- 11. rnaconnect.com [rnaconnect.com]
- 12. researchgate.net [researchgate.net]
Quantifying RNA Accessibility In Vivo with NAI-N3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-N3 and icSHAPE
Quantitative Data Summary
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 1 M | 100 mM | DMSO |
| DIBO-Biotin | 185 mM | ~3.7 mM in reaction | DMSO |
| Superscript III RT | 200 U/µL | 1 µL per reaction | - |
| dNTPs | 10 mM | 0.5 mM | Water |
Table 2: Incubation Times and Temperatures
| Experimental Step | Time | Temperature |
| In vivo this compound treatment of cells | 1 - 15 minutes | 37°C |
| This compound Biotinylation ("click" reaction) | 2 hours | 37°C |
| Reverse Transcription | 15 minutes | 52°C |
| RNA Hydrolysis | 5 minutes | 95°C |
Mechanism of Action and Experimental Workflow
This compound Mechanism of Action
icSHAPE Experimental Workflow
The icSHAPE protocol can be broken down into several key stages, from cell treatment to data analysis.[1] This workflow allows for a comprehensive analysis of the RNA structurome.
Caption: Overview of the icSHAPE experimental and computational workflow.
Detailed Experimental Protocols
The following protocols are synthesized from published icSHAPE methodologies.[1][6][9]
In Vivo RNA Modification
-
Culture cells to the desired confluency in a suitable tissue culture plate.
-
Incubate the cells for 15 minutes at 37°C.
-
After incubation, immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Proceed immediately to total RNA isolation.
Total RNA Isolation
-
Quantify the RNA concentration and assess its integrity using a Bioanalyzer or similar instrument.
This compound Biotinylation and RNA Fragmentation
-
In a total volume of 97 µL of 1x PBS, add your RNA sample.
-
Add 1 µL of an RNase inhibitor (e.g., SUPERaseIn).
-
Add 2 µL of 185 mM DIBO-Biotin in DMSO.
-
Mix gently and incubate at 37°C for 2 hours in a thermomixer.
-
Stop the reaction by adding 350 µL of Buffer RLT (Qiagen) and then 900 µL of 100% ethanol.
-
Purify the RNA using an RNA cleanup kit.
-
Fragment the RNA to a size of 50-100 nucleotides using an appropriate RNA fragmentation buffer or enzyme.
Library Preparation and Sequencing
-
Reverse Transcription:
-
Anneal random primers to the fragmented RNA.
-
-
Enrichment of Modified Fragments:
-
Wash the beads extensively to remove non-biotinylated fragments.
-
Sequencing Library Construction:
-
Ligate sequencing adapters to the enriched cDNA fragments.
-
Perform PCR amplification to generate a sufficient quantity of library for sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Processing and Analysis Pipeline
The computational analysis of icSHAPE-seq data is critical for obtaining accurate RNA accessibility profiles.
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structural approaches to study therapeutic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi-based drug design: considerations and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances and Prospects in RNA Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NAI-N3 based Bacterial RNA Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Principle of NAI-N3 Probing
Advantages of this compound for Bacterial RNA Analysis
-
High Signal-to-Noise Ratio: The ability to enrich for modified RNAs via click chemistry provides a cleaner signal and reduces background from unmodified RNA.[5][6]
Quantitative Data Summary
The following table summarizes a comparison of different SHAPE reagents for in vivo RNA structure probing in E. coli. The signal-to-background ratio is a key metric for evaluating the performance of a SHAPE reagent.
| SHAPE Reagent | Organism | Condition | Signal-to-Background (S/B) Ratio | Reference |
| This compound | E. coli | In vivo | Highest | [1] |
| NAI | E. coli | In vivo | High | [1] |
| FAI | E. coli | In vivo | Moderate | [1] |
| 1M7 | E. coli | In vivo | Low (close to unmodified control) | [1] |
Experimental Protocols
Protocol 1: In Vivo RNA Modification of Bacterial Cells
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in the appropriate liquid medium (e.g., LB) at the optimal temperature (e.g., 37°C) with shaking to the desired growth phase (e.g., mid-log phase).
-
-
Incubate the culture with shaking for 5 minutes at 37°C.[1]
-
Cell Harvesting and Lysis:
-
Immediately after incubation, harvest the cells by centrifugation.
-
Lyse the bacterial cells. A recommended lysis buffer consists of 20 mM HEPES-KOH (pH 7.8), 0.5 mM MgCl2, 100 mM NH4Cl, 4 mM β-mercaptoethanol, and 16% (wt/vol) sucrose.[1] Incubate in lysis buffer for 15 minutes on ice, followed by two freeze-thaw cycles.[1]
-
-
RNA Extraction:
-
Extract total RNA from the lysed cells using a standard method such as TRIzol-chloroform extraction followed by purification with a column-based kit (e.g., RNeasy Mini column).[1]
-
Protocol 2: icSHAPE Library Preparation
-
Click Chemistry Biotinylation:
-
Incubate the purified total RNA with a biotin-linked dibenzocyclooctyne (DIBO-biotin) conjugate.
-
RNA Fragmentation:
-
Fragment the biotinylated RNA to an average size of 50-100 nucleotides.[6] This can be achieved through methods like alkaline hydrolysis or enzymatic fragmentation.
-
-
3'-End Repair and Adapter Ligation:
-
Repair the 3'-ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' adapter sequence required for reverse transcription and sequencing.
-
-
Enrichment of Modified RNA:
-
Reverse Transcription:
-
Library Amplification and Sequencing:
-
Circularize the resulting cDNAs and amplify them via PCR to generate the final sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
-
Protocol 3: Data Analysis
The sequencing data is processed to generate a per-nucleotide reactivity profile.
-
Read Mapping: Map the sequencing reads to the bacterial reference genome or transcriptome.
-
Identification of Reverse Transcription Stops: Identify the 5' ends of the mapped reads, which correspond to the positions of reverse transcription termination.
-
Calculation of Reactivity Scores:
-
For each nucleotide position, calculate the raw reactivity by counting the number of reverse transcription stops.
-
Normalize these raw counts to account for variations in sequencing depth and transcript abundance. A common normalization method is to rank-order the reactivities within a transcript and scale them.
-
-
Data Interpretation: The final reactivity scores reflect the local flexibility of the RNA structure. Higher scores indicate more flexible, likely single-stranded regions, while lower scores suggest structured, base-paired, or protein-bound regions. Specialized software packages like icSHAPE-pipe are available for comprehensive analysis of icSHAPE data.[3][11]
Visualizations
This compound Mechanism of Action and Enrichment
icSHAPE Experimental Workflow
Caption: Overview of the icSHAPE experimental workflow for bacterial RNA analysis.
References
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. icSHAPE-pipe: A comprehensive toolkit for icSHAPE data analysis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. icSHAPE [illumina.com]
- 10. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Single-Cell RNA Structure Analysis Using NAI-N3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
Applications in Research and Drug Development
The ability to probe RNA structure at the single-cell level has significant implications for various research and drug development areas:
-
Understanding Disease Mechanisms: By comparing the RNA structuromes of healthy and diseased cells, researchers can identify structural alterations that contribute to disease pathogenesis.[6][7][8]
-
Target Identification and Validation: RNA structures, particularly those that are dynamically regulated, represent a novel class of therapeutic targets. sc-SPORT can be used to identify and validate these structural targets in relevant cell populations.[5][6][7][8]
-
Drug Mechanism of Action Studies: The effect of a drug candidate on the RNA structurome can provide insights into its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Cell-type-specific RNA structural signatures could serve as novel biomarkers for disease diagnosis, prognosis, and patient stratification.
-
Analysis of Cellular Heterogeneity: sc-SPORT allows for the investigation of how RNA structure varies between individual cells within a population, providing a deeper understanding of cellular heterogeneity in development and disease.[1]
Experimental Protocols
I. In-cell RNA Modification with NAI-N3
-
Cell Preparation: Isolate single cells using a method of choice (e.g., fluorescence-activated cell sorting, microfluidics).
-
-
Resuspend cells in a suitable buffer.
-
Incubate at 37°C for a predetermined time (optimization may be required, but 10 minutes is a common starting point for in vitro probing).[5]
-
-
Cell Lysis: Immediately lyse the cells to stop the modification reaction and release the RNA.
II. Library Preparation (sc-SPORT Workflow)
The library preparation for sc-SPORT is a specialized low-input protocol. The following is a generalized workflow; for specific reagent and kit recommendations, refer to the original publication.
-
RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing.
-
Poly(A)+ RNA Enrichment: Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
PCR Amplification: Amplify the cDNA to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.
Data Presentation
Quantitative data from sc-SPORT experiments are typically presented as reactivity scores or mutation rates for each nucleotide. This data can be summarized in tables for comparison across different conditions or cell types.
| Gene | Nucleotide Position | Reactivity Score (Cell Type A) | Reactivity Score (Cell Type B) | Fold Change | p-value |
| ACTB | 154 | 0.85 | 0.23 | 3.70 | <0.01 |
| GAPDH | 212 | 0.15 | 0.78 | 0.19 | <0.05 |
| 18S rRNA | 1250 | 0.92 | 0.95 | 0.97 | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Data Analysis Pipeline
The computational analysis of sc-SPORT data involves several steps to process the raw sequencing reads and calculate RNA structure information.
-
Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.
-
Alignment: Reads are aligned to a reference transcriptome.
-
Mutation Rate Calculation: The number of mutations at each nucleotide position is counted. The bam-readcount tool is suitable for this purpose. The mutation rate is then calculated as the number of mutations divided by the total coverage at that position.
-
Reactivity Score Calculation: The raw mutation rates are normalized to generate reactivity scores. This typically involves subtracting the background mutation rate (from the DMSO control) and normalizing the data.
-
Downstream Analysis: The reactivity scores can be used for various downstream analyses, including:
-
Secondary structure prediction using software like RNAstructure.
-
Differential structure analysis between cell populations.
-
Correlation of RNA structure with gene expression and other cellular features.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Physical Activity at School on the Nutritional Behavior of Overweight Children [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. RNA structure profiling at single-cell resolution reveals new determinants of cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale foundation model on single-cell transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pythiabio.com [pythiabio.com]
- 8. GitHub - noahpieta/scSPORT: scSPORT: a Single-cell RNA Structure Probing Method [github.com]
Troubleshooting & Optimization
troubleshooting low signal in NAI-N3 icSHAPE experiments
Frequently Asked Questions (FAQs)
???+ question "What are the essential controls for an icSHAPE experiment?"
???+ question "How can I assess the quality of my icSHAPE library?"
Troubleshooting Guide: Low Signal
This guide is formatted to help you diagnose and resolve common issues at different stages of the icSHAPE workflow that can lead to a weak or absent signal.
Issue Area 1: NAI-N3 Modification
Issue Area 2: RNA Integrity & Purity
???+ question "Problem: The RNA quality is poor after extraction, or I suspect contamination."
Issue Area 3: Biotinylation and Streptavidin Pulldown
???+ question "Problem: The pulldown of biotinylated RNA is inefficient, resulting in loss of modified fragments."
Issue Area 4: Reverse Transcription and Library Preparation
???+ question "Problem: My cDNA yield is very low, or the final library concentration is insufficient for sequencing."
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes critical quantitative parameters that often require optimization.
| Parameter | Recommended Range | Purpose | Common Pitfall |
| This compound Concentration | 100 mM (in DMSO stock); 100-500 µM (final in media) | Modifies 2'-hydroxyl of flexible nucleotides | Too high leads to over-modification; too low results in weak signal. |
| This compound Incubation Time | 5 - 30 minutes | Allows this compound to enter cells and modify RNA | Must be optimized to ensure single-hit kinetics.[1] |
| Input RNA Amount | ≥ 500 ng (poly(A)+ or ribo-depleted) | Sufficient material for library construction | Less material may lead to low complexity libraries.[2][3] |
| RNA Fragmentation Size | ~100 nucleotides | Enables identification of modification sites via RT | Incorrect fragment size can complicate data analysis.[4] |
| DIBO-Biotin | 100-fold molar excess over RNA | Attaches biotin to this compound via click chemistry | Insufficient excess leads to incomplete biotinylation.[5] |
| RT Temperature | 42-55°C (Enzyme dependent) | Synthesizes cDNA from RNA template | Suboptimal temperature can reduce yield or fail to read through structures.[6] |
Protocol 1: In Vivo this compound Modification
-
Cell Culture: Grow cells to approximately 80-90% confluency under standard conditions. Ensure cells are healthy and actively dividing.
-
Cell Treatment:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells once with 1x PBS at 37°C.
-
Incubate the cells for the optimized duration (e.g., 15 minutes) at 37°C.[1]
-
-
Cell Lysis and RNA Extraction:
-
Place the culture dish on ice and lyse the cells directly using a lysis buffer containing RNase inhibitors (e.g., TRIzol).
-
Proceed immediately with total RNA extraction according to the manufacturer's protocol.
-
RNA Quality Control: Assess the integrity and concentration of the extracted RNA using a NanoDrop and a Bioanalyzer.
Protocol 2: Biotinylation and Streptavidin Pulldown
-
RNA Fragmentation: Fragment the total RNA (typically 5-10 µg) to an average size of ~100 nt using metal-ion hydrolysis or another suitable method.[4] Purify the fragmented RNA.
-
Click Chemistry Reaction:
-
In a typical 50 µL reaction, combine the fragmented RNA with DIBO-biotin in 1x PBS.
-
Incubate the reaction at 37°C for 2 hours with gentle agitation.[5]
-
Purify the biotinylated RNA using an RNA clean-up kit to remove excess DIBO-biotin.
-
-
Streptavidin Bead Preparation:
-
RNA Capture:
-
Resuspend the washed beads in a binding buffer.
-
Add the purified, biotinylated RNA to the bead suspension.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.
-
-
Washing:
-
After incubation, place the tube on a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound RNA. This typically includes washes with high-salt buffer, low-salt buffer, and a final wash with a non-salt buffer (e.g., TE buffer).[9]
-
-
Elution (for downstream RT): The captured RNA on the beads is often not eluted but is directly used as the template for the reverse transcription reaction, ensuring maximum recovery of the modified fragments.[10] The RT master mix is added directly to the bead-RNA complex.
Visualizations
Experimental and Logical Workflows
Caption: A decision tree for troubleshooting low signal in icSHAPE.
Caption: The icSHAPE chemical modification and enrichment process.
References
- 1. Frontiers | In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum [frontiersin.org]
- 2. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 10. icSHAPE [illumina.com]
Technical Support Center: Optimizing NAI-N3 Concentration for Diverse Cell Types
Frequently Asked Questions (FAQs)
Quantitative Data Summary: NAI-N3 Concentrations in Different Cell Lines
| Cell Line | Organism | Concentration | Reference/Notes |
| Mouse Embryonic Stem Cells (mESCs) | Mouse | Not specified, but optimization is recommended. | General icSHAPE protocols suggest optimization for each cell type. |
| K562 | Human | Not specified, but used in icSHAPE experiments. | Optimization is crucial for reliable results. |
| HeLa | Human | Not specified, but a common cell line for transfection optimization. | General transfection optimization protocols can inform this compound optimization. |
| Human Embryonic Stem Cells (hESCs) | Human | 25 mM, 50 mM | Viability was assessed at these concentrations. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
1. Cell Culture and Seeding:
-
Culture your cells of interest under standard conditions to ensure they are in a healthy, logarithmic growth phase.
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for a specific period, which should also be optimized (e.g., 15-30 minutes).
3. Cytotoxicity Assay (e.g., Neutral Red Uptake or MTT Assay):
-
Neutral Red Uptake Assay:
-
Prepare a Neutral Red solution in PBS.
-
After incubation, wash the cells again and extract the dye using a destaining solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
MTT Assay:
-
Prepare an MTT solution in PBS.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
4. Data Analysis:
5. (Optional) RNA Modification Efficiency Assay:
-
To confirm that the chosen concentration results in sufficient RNA modification, you can perform a pilot icSHAPE experiment.
-
Isolate total RNA and proceed with the initial steps of the icSHAPE protocol (biotinylation and enrichment).
-
Assess the yield of enriched RNA to confirm efficient modification at the chosen concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal in icSHAPE Experiment | Insufficient this compound concentration. | Increase the this compound concentration, ensuring it remains below the cytotoxic threshold. |
| Low cell number or poor cell health. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. | |
| Inefficient this compound penetration. | Ensure the this compound is fully dissolved in DMSO before adding to the medium. | |
| High Background in icSHAPE Experiment | This compound concentration is too high, causing non-specific interactions or cellular stress. | Decrease the this compound concentration. Re-optimize using a cytotoxicity assay. |
| Contamination of reagents. | Use fresh, high-quality reagents, including anhydrous DMSO for the this compound stock. | |
| Issues with downstream steps (e.g., reverse transcription, library preparation). | Troubleshoot the icSHAPE protocol steps following this compound treatment. | |
| High Cell Death/Toxicity | This compound concentration is too high for the specific cell type. | Perform a dose-response cytotoxicity assay to determine the optimal, non-toxic concentration. |
| Poor cell culture conditions. | Ensure optimal cell culture conditions, including medium, temperature, and CO2 levels. | |
| Extended incubation time with this compound. | Optimize the incubation time; shorter incubation times may be sufficient for modification without causing excessive toxicity. | |
| Inconsistent Results Between Replicates | Variation in cell density or health. | Standardize cell seeding and ensure consistent cell health across replicates. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure thorough mixing of this compound in the medium. | |
| Fluctuations in incubation time or temperature. | Maintain consistent incubation parameters for all replicates. |
Visualizations
Caption: Experimental workflow for icSHAPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1612756-29-2 | Tocris Bioscience [tocris.com]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in NAI-N3 RNA probing
Frequently Asked Questions (FAQs)
-
Spurious Reverse Transcription Stops: Reverse transcriptase can naturally pause or dissociate from the RNA template due to stable RNA secondary structures, even without chemical modification. This is a major source of background that can be mistaken for a true modification signal.[3]
-
Contamination: Contamination with genomic DNA, proteins, or other cellular components can interfere with the various enzymatic steps of the protocol and lead to non-specific signals.
-
Non-specific Binding: During the enrichment step, non-specific binding of unmodified RNA to the streptavidin beads can occur, leading to background reads.
-
Over-amplification during PCR: Excessive PCR cycles during library preparation can introduce biases and amplify any low-level background signals.[6]
-
Degraded RNA: Working with degraded RNA can lead to random fragmentation and non-specific signals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in no-modification (DMSO) control lanes | RNA degradation | Ensure RNase-free conditions throughout the experiment. Use high-quality, intact RNA. |
| Spurious reverse transcription stops | Optimize reverse transcription conditions (e.g., enzyme choice, temperature). Use a reverse transcriptase with higher processivity. | |
| Genomic DNA contamination | Perform a thorough DNase treatment of your RNA sample. | |
| Low signal-to-noise ratio in NAI-N3 treated samples | Suboptimal this compound concentration | Titrate the this compound concentration to find the optimal balance between modification and potential off-target effects. A common starting point is 25-50 mM.[7] |
| Inefficient click chemistry reaction | Ensure the use of fresh and high-quality click chemistry reagents. Optimize the reaction time and temperature. | |
| Incomplete enrichment of modified RNA | Use a sufficient amount of streptavidin beads for the amount of biotinylated RNA. Perform thorough washing steps to remove non-specifically bound RNA. | |
| High variability between biological replicates | Inconsistent cell culture or treatment conditions | Standardize cell culture conditions, cell density at the time of treatment, and the duration and concentration of this compound treatment. |
| Variations in RNA isolation and library preparation | Use a consistent and robust protocol for RNA isolation and library preparation for all replicates.[1] | |
| No or very low signal in this compound treated samples | Inactive this compound reagent | Use a fresh aliquot of this compound. Store the reagent properly according to the manufacturer's instructions. |
| Insufficient incubation time with this compound | Optimize the incubation time to allow for sufficient modification. This can be cell-type dependent. | |
| Inefficient reverse transcription | Ensure the reverse transcription primer is correctly designed and annealed. Use a fresh and active reverse transcriptase. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration (in vivo) | 10-100 mM | Optimal concentration is cell-type dependent and should be empirically determined. Start with 25-50 mM.[7] |
| This compound Incubation Time (in vivo) | 5-30 minutes | Longer incubation times can increase modification but also the risk of off-target effects and cellular stress.[8] |
| RNA Input for icSHAPE | ≥ 500 ng of poly(A)+ or ribosome-depleted RNA | Sufficient input RNA is crucial for obtaining a comprehensive transcriptome-wide map.[1] |
| RNA Fragmentation Size | 50-100 nucleotides | This size range is optimal for subsequent library preparation and sequencing.[1] |
| Biological Replicates | Minimum of two | Performing at least two biological replicates is recommended to ensure the reproducibility of the results.[1] |
Experimental Protocols
Key Experiment: In Vivo this compound Modification and RNA Isolation
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency under standard conditions.
-
Incubate the cells for the optimized duration (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and RNA Isolation:
-
After incubation, immediately place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Perform a DNase treatment to remove any contaminating genomic DNA.
-
Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess RNA quality and integrity using a Bioanalyzer or similar method.
-
Key Experiment: Biotinylation of this compound Modified RNA via Click Chemistry
-
Prepare the Click Chemistry Reaction:
-
Incubation:
-
Incubate the reaction at room temperature for the recommended time (e.g., 1-2 hours) with gentle rotation.
-
-
Purification of Biotinylated RNA:
-
Purify the biotinylated RNA from the click chemistry reaction components using an RNA cleanup kit or ethanol precipitation.
-
Visualizations
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icSHAPE [illumina.com]
- 6. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
common pitfalls in NAI-N3 click chemistry and solutions
Frequently Asked Questions (FAQs)
Q1: What is NAI-N3 and what is it used for? A1: this compound is a chemical probe used for icSHAPE (in vivo click selective 2'-hydroxyl acylation and profiling experiment). It is designed to permeate living cells and acylate the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides.[1][2] The incorporated azide (N3) group then serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of reporter molecules (like fluorophores or biotin) that contain an alkyne group.[1] This enables the enrichment and analysis of tagged RNA for transcriptome-wide structure profiling.[1][2]
Q2: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry with this compound? A2: The choice depends on your experimental context.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and robust reaction. However, because the required copper catalyst can be toxic to living cells, it is best suited for experiments on fixed cells or in cell lysates.[3]
Q3: What are the most common reasons for failed this compound click chemistry experiments? A3: Experimental failures typically stem from two main stages: the initial RNA labeling or the subsequent click reaction. Common issues include inefficient incorporation of this compound into RNA, inactivity of the copper catalyst (for CuAAC), degradation of reagents, or suboptimal reaction conditions.[6][7] A systematic approach to troubleshooting is recommended to pinpoint the source of the problem.[8]
Troubleshooting Guide: Common Pitfalls and Solutions
// Nodes Start [label="Problem:\nLow or No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Labeling_Issue [label="Inefficient this compound Labeling?", fillcolor="#FBBC05", fontcolor="#202124"]; Click_Issue [label="Click Reaction Failure?", fillcolor="#FBBC05", fontcolor="#202124"]; High_Background [label="Problem:\nHigh Background", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Nonspecific_Binding [label="Non-specific Probe Binding?", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Wash [label="Insufficient Washing?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_CellHealth [label="Solution:\n- Ensure cells are in log phase\n- Check for cytotoxicity", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Labeling_Params [label="Solution:\n- Titrate this compound concentration (10-50 µM)\n- Optimize incubation time (24-72 hrs)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Catalyst [label="Solution:\n- Use freshly made sodium ascorbate\n- Degas all solutions\n- Use a stabilizing ligand (THPTA)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Reagents [label="Solution:\n- Check reagent purity & storage\n- Optimize reactant stoichiometry\n- Ensure substrate solubility", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Control [label="Solution:\n- Run a 'no-azide' control\n- Titrate alkyne probe concentration", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Wash [label="Solution:\n- Increase number and duration of washes\n- Use buffers like PBS with Tween-20", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges Start -> Labeling_Issue; Start -> Click_Issue; Labeling_Issue -> Sol_CellHealth [label="Suboptimal Cell Health"]; Labeling_Issue -> Sol_Labeling_Params [label="Incorrect Parameters"]; Click_Issue -> Sol_Catalyst [label="Inactive Cu(I) Catalyst"]; Click_Issue -> Sol_Reagents [label="Reagent/Condition Issues"]; High_Background -> Nonspecific_Binding; High_Background -> Incomplete_Wash; Nonspecific_Binding -> Sol_Control; Incomplete_Wash -> Sol_Wash; } ` Caption: A logical workflow for troubleshooting common this compound click chemistry issues.
Problem 1: Low or No Fluorescence/Biotin Signal
Q: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and solutions?
-
Suboptimal Cell Health: Metabolic labeling is an active process that requires healthy, dividing cells.[6] Ensure cells are in the logarithmic growth phase and not overly confluent.
-
Insufficient Incubation Time: Incorporation into cellular RNA takes time. A typical incubation period is 24-72 hours.[6] A time-course experiment should be conducted to determine the optimal duration for your specific cell line.[3]
Potential Cause 2: Inactive Copper Catalyst
-
Oxidation of Cu(I): The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by atmospheric oxygen.[8][9] It is common practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[10]
-
Degraded Reducing Agent: Sodium ascorbate is the most common reducing agent, but it degrades quickly in solution.[9] Always use a freshly prepared solution of sodium ascorbate for each experiment. [3][9]
-
Solution: To ensure an active catalyst, degas all buffers and solvents before use, work under an inert atmosphere (nitrogen or argon) if possible, and use a fresh solution of sodium ascorbate.[8][9]
Potential Cause 3: Suboptimal Reaction Conditions
-
Incorrect Stoichiometry: An inappropriate ratio of the azide-labeled RNA to the alkyne probe can lead to incomplete reaction. A slight excess (1.2 - 5 equivalents) of the smaller molecule (the alkyne probe) is generally recommended.[8][9]
-
Presence of Interfering Substances: Buffers containing chelating agents like Tris can interfere with the copper catalyst.[6] Use compatible buffers such as phosphate, carbonate, or HEPES.[6] Thiols (e.g., from cysteine residues or DTT) can also sequester the copper catalyst.[8][11]
Potential Cause 4: Steric Hindrance
-
Inaccessible Azide Group: Bulky molecules or complex secondary structures near the azide group on the RNA can physically block the alkyne probe from accessing the reaction site.[7][10] Increasing the reaction temperature slightly or prolonging the reaction time may help overcome this.[10]
Problem 2: High Background Signal
Q: My experiment is showing high background fluorescence. How can I minimize this?
A: High background can obscure your specific signal and is often caused by non-specific binding of reagents or insufficient washing.[6][11]
Potential Cause 1: Non-specific Binding of the Probe or Copper
-
Probe Binding: The alkyne-fluorophore or alkyne-biotin probe may bind non-specifically to cells or other biomolecules.
-
Copper Binding: Copper ions can bind non-specifically to proteins, which can lead to unwanted signal.[11]
Potential Cause 2: Insufficient Washing
-
Residual Reagents: Failure to completely remove excess alkyne probe, copper, and other click reagents is a major source of background.
-
Solution: Increase the number and duration of washing steps after the click reaction.[3][6] Using a buffer containing a mild detergent (e.g., PBS + 0.1% Triton X-100) can improve the removal of unbound reagents.
Data Presentation: Recommended Reagent Concentrations
The optimal concentrations can vary by application and cell type and should be determined empirically. The following table provides a general starting point for optimizing CuAAC reactions.
| Reagent | Typical Concentration Range | Notes |
| This compound Labeling | ||
| This compound Probe | 10 µM - 50 µM | Titrate to find the lowest effective concentration without cytotoxicity.[3][6] |
| CuAAC Reaction | ||
| Alkyne Probe | 1.2 - 5 equivalents (relative to azide) | A slight excess is typically used to drive the reaction.[9] |
| CuSO₄ | 50 µM - 1 mM | Source of the catalytic Cu(I).[9] |
| Sodium Ascorbate | 1 - 10 equivalents (relative to Cu) | Must be prepared fresh before each use. [9] |
| Copper Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to Cu) | Stabilizes the active Cu(I) catalyst and prevents oxidation.[8][12] |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells
-
Cell Seeding: Plate cells on appropriate culture plates or coverslips to ensure they are in the logarithmic growth phase at the time of labeling.[6]
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of the probe into newly synthesized RNA.[6]
// Node Definitions Cell_Culture [label="1. Cell Culture"]; Add_NAI_N3 [label="2. Add this compound"]; Incubate [label="3. Incubate"]; Wash_Cells [label="4. Wash"]; Fix_Permeabilize [label="5. Fix & Permeabilize"]; Click_Reaction [label="6. Click Reaction"]; Wash_Final [label="7. Final Washes"]; Imaging [label="8. Analysis/Imaging"]; } ` Caption: A typical experimental workflow for this compound labeling and subsequent detection.
Protocol 2: CuAAC Reaction for Fluorescence Imaging
-
Reagent Preparation:
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[12]
-
Ligand (THPTA): Prepare a 100 mM stock solution in nuclease-free water.[13]
-
Alkyne-Fluorophore: Prepare a 2.5 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in nuclease-free water immediately before use. [13]
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail for your desired final volume. For a 200 µL final reaction volume, mix the components in the following order:
-
Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the cocktail to initiate the reaction.[13] Vortex immediately.
-
Incubation: Add the click cocktail to the fixed cells on the coverslip and incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three to five times with PBS containing 0.1% Triton X-100 to remove excess reagents.
-
Imaging: Proceed with counterstaining (e.g., DAPI) and imaging.
// Nodes CuII [label="Cu(II) Salt\n(e.g., CuSO₄)\nInactive", fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium\nAscorbate\n(Reducing Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; CuI [label="Cu(I)\nActive Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(e.g., THPTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilized_CuI [label="Stabilized Cu(I) Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Oxygen [label="O₂ (Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Click [label="Click Reaction\n(Azide + Alkyne -> Triazole)", fillcolor="#FFFFFF", fontcolor="#202124", style=dashed, shape=oval];
// Edges Ascorbate -> CuI [label="Reduction"]; CuII -> CuI [style=invis]; // for layout CuI -> Stabilized_CuI; Ligand -> Stabilized_CuI [label="Stabilization"]; Stabilized_CuI -> Click; CuI -> Oxygen [label="Oxidation (Inactivation)", dir=back, style=dashed, color="#EA4335"]; CuII -> Ascorbate [style=invis]; // for layout } ` Caption: The role of the reducing agent and ligand in the Cu(I) catalytic cycle.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Efficiency of NAI-N3 Enrichment
Troubleshooting Guide
-
Ineffective Quenching: NAI has a relatively long half-life, and the reaction must be effectively stopped to prevent over-modification and potential RNA damage.[2] A quenching step, for example, with DTT, is required.[2]
A2: Low enrichment yield is often linked to inefficiencies in the bioorthogonal click chemistry step or subsequent purification.
-
Inefficient Click Chemistry: The success of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is crucial.
-
For CuAAC: The copper(I) catalyst can be prone to oxidation. Use freshly prepared solutions of the copper catalyst and a reducing agent like sodium ascorbate.[6] The use of a copper-stabilizing ligand can also improve efficiency and reduce RNA degradation.[7]
-
For SPAAC: Ensure the cyclooctyne reagent (e.g., DBCO) is of high quality and used at an optimized concentration, typically in the range of 20-50 µM for live-cell imaging.[6]
-
-
Loss of Material During Purification: RNA can be lost during the multiple washing steps required to remove unlabeled RNA and excess reagents. Ensure gentle handling and consider using magnetic beads for easier and more efficient separation.
-
Interference from Cellular Components: Cellular components can sometimes interfere with the click reaction. Ensure thorough lysis and purification of the labeled RNA before proceeding to the click chemistry step.
Q3: My background signal is very high, obscuring the specific enrichment signal. How can I reduce it?
A3: High background can be due to non-specific binding of the probe or the enrichment resin, or due to autofluorescence in imaging applications.
-
Non-Specific Binding of the Probe: Ensure that the click chemistry reagents are thoroughly removed after the reaction. Include sufficient and stringent wash steps.
-
Non-Specific Binding to Enrichment Matrix: Block the streptavidin beads (if using a biotin-azide/alkyne system) with a blocking agent like biotin-free BSA before adding the biotinylated RNA.
-
Inadequate Washing: Optimize the wash buffers and the number of washes to effectively remove non-specifically bound molecules without eluting your target RNA.
-
Autofluorescence: If performing fluorescence-based detection, include a control sample of unlabeled cells to assess the level of natural cellular autofluorescence.[8]
Frequently Asked Questions (FAQs)
A3: The most critical quality control steps are:
-
RNA Integrity Check: Before starting, assess the quality of your total RNA. A high RNA Integrity Number (RIN) is crucial.[3][4]
-
Labeling Efficiency Confirmation: Although direct measurement can be challenging, a successful downstream enrichment is an indirect indicator. Running a small-scale pilot experiment can be beneficial.
-
Enrichment Validation: After enrichment, it is advisable to perform a quality check on the enriched RNA to ensure its integrity has been maintained throughout the process.
Quantitative Data Summary
| SHAPE Reagent | In Vitro Signal-to-Background (S/B) Ratio | In Vivo Signal-to-Background (S/B) Ratio | Key Characteristics |
| NAI-N3 | High | High | Acylimidazole reagent, provides strong signal and low background in vivo.[9] |
| NAI | High | High | Acylimidazole reagent, similar performance to this compound but lacks the azide handle for enrichment.[9][12] |
| FAI | Moderate | Moderate | Acylimidazole reagent, generally less reactive than NAI and this compound.[9][12] |
| 1M7 | Moderate | Low to None | Isatoic anhydride reagent, shows significantly lower signal in vivo compared to acylimidazole reagents.[9] |
Data is qualitatively summarized from Lee et al., 2017.[9] The signal-to-background ratio is a measure of the dynamic range of the signal over the experimental background.
Experimental Protocols
-
Cell Culture: Plate cells to achieve the desired confluency on the day of the experiment.
-
Labeling:
-
Warm the cell culture medium to 37°C.
-
Incubate the cells for 15 minutes at 37°C.[2]
-
-
Quenching: Stop the reaction by adding a quenching agent, such as DTT, to a final concentration of 125 mM.[2]
-
Cell Lysis and RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing TRIzol).
-
Extract total RNA following a standard protocol, ensuring all steps are performed under RNase-free conditions.
-
-
Click Reaction Mix: In a microcentrifuge tube, combine the following (example concentrations, optimization may be required):
-
Alkyne-biotin conjugate (e.g., 1 mM)
-
Copper(II) sulfate (CuSO₄) (e.g., 2.5 mM)
-
A copper(I)-stabilizing ligand (e.g., THPTA) (e.g., 5 mM)
-
Freshly prepared sodium ascorbate (e.g., 50 mM)
-
Adjust the final volume with RNase-free water.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Cleanup: Purify the biotinylated RNA from the click chemistry reagents using an RNA cleanup kit or ethanol precipitation.[13]
Protocol 3: Enrichment of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding:
-
Add the purified biotinylated RNA to the prepared beads.
-
Incubate at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Follow with washes in a low-salt wash buffer.
-
-
Elution:
-
Elute the enriched RNA from the beads using a suitable elution buffer (e.g., containing biotin or by heat).
-
Alternatively, for some downstream applications, the RNA can be used directly while still bound to the beads.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of RNA degradation on next-generation sequencing transcriptome data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of RNA degradation on gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of post-mortem and physical degradation on RNA integrity and quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. RNA SHAPE analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
how to address RNA degradation during NAI-N3 experiments
Troubleshooting Guide: RNA Degradation
Answer: The most common culprit for RNA degradation is RNase contamination. RNases are ubiquitous enzymes that degrade RNA and are notoriously difficult to inactivate. Key sources of contamination in the lab include:
-
Human contact: Skin, hair, and saliva are rich in RNases.[1] Always wear gloves and change them frequently, especially after touching any surface that has not been decontaminated.
-
Lab surfaces and equipment: Benchtops, pipettors, and centrifuges can be contaminated with RNases from dust, bacteria, and fungi.[1]
-
Reagents and solutions: Water, buffers, and even commercially supplied enzymes can be sources of RNase contamination if not certified as RNase-free.
-
Plasticware and glassware: Non-certified tubes and pipette tips can introduce RNases. Autoclaving alone is not sufficient to eliminate all RNase activity.
-
Cell Health and Lysis: Unhealthy or dying cells can release endogenous RNases. Ensure your cell cultures are healthy and lysis is performed rapidly in the presence of strong denaturants (e.g., guanidinium-based lysis buffers) to inactivate these enzymes.[2]
-
RNA Purification: The RNA purification step post-modification is critical. Ensure all buffers and columns are RNase-free and that the protocol is followed meticulously to prevent RNase introduction.
| Application | Recommended RIN Score |
| NAI-N3 (icSHAPE/SHAPE-MaP) | > 8.0 (Ideal) ; 7.0 may be acceptable, but proceed with caution. |
| RNA Sequencing (general) | > 8.0[6] |
| Microarray | > 7.0[6] |
| RT-qPCR | > 5.0[6] |
Note: Using RNA with a lower RIN score may compromise the quality of your structural data, potentially leading to inaccurate SHAPE reactivity profiles.
Experimental Protocols
A detailed, step-by-step protocol for in-cell SHAPE-MaP can be found in the following publication:
-
Smola, M. J., et al. (2015). Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Protocols, 10(10), 1643–1669.
A comprehensive protocol for transcriptome-wide icSHAPE is available here:
-
Flynn, R. A., et al. (2016). Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE. Nature Protocols, 11(2), 273–290.[4][7]
Frequently Asked Questions (FAQs)
Q1: How can I create and maintain an RNase-free work environment?
-
Dedicated Space: If possible, designate a specific area and set of equipment (pipettors, centrifuges) exclusively for RNA work.
-
Decontamination: Regularly treat work surfaces, pipettors, and glassware with RNase decontamination solutions (e.g., RNaseZap).[1] Glassware can be baked at 180°C for several hours.
-
Certified Consumables: Use certified RNase-free pipette tips (with filters), microcentrifuge tubes, and reagents.[1]
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently. A clean lab coat is also recommended.
-
Proper Technique: Avoid talking, sneezing, or coughing over open samples. Use proper aseptic techniques.
-
Biased Representation: Degraded RNA fragments may be lost during library preparation, leading to an underrepresentation of certain transcripts or regions of transcripts in your final data.
-
Inaccurate Reactivity Profiles: The ends of degraded RNA molecules may exhibit altered flexibility, leading to artifactual SHAPE reactivity signals.
-
Low Signal-to-Noise Ratio: A lower amount of intact, full-length RNA will result in a weaker signal and a higher background, making it difficult to distinguish true structural information from noise.
-
Failed Library Preparation: Severely degraded RNA may not be suitable for the enzymatic steps involved in library preparation for sequencing, leading to low library yields or complete failure.
Visual Guides
References
- 1. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. agilent.com [agilent.com]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Integrity Assessment: Why RIN Numbers Matter in Your Research [synapse.patsnap.com]
- 6. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reverse Transcription of NAI-N3 Modified RNA
Frequently Asked Questions (FAQs)
A lack of mutations is a common issue and can arise from several factors:
-
Suboptimal Reaction Conditions: The concentration of dNTPs, primers, and the enzyme itself, as well as the reaction temperature and time, can influence the efficiency of mutation incorporation.[10][11]
Low or no cDNA yield can be due to general reverse transcription issues or problems specific to the modified template:
-
RNA Degradation: The integrity of your RNA is paramount. Always check the quality of your RNA on a gel or with a microfluidics-based system before starting.[12][13] Use RNase inhibitors to protect your RNA during the reaction.[12][14][15][16]
-
RNA Secondary Structure: Complex secondary structures in the RNA template can impede the reverse transcriptase.[11][13] It is recommended to perform a denaturation step (e.g., 65°C for 5 minutes followed by rapid cooling on ice) before primer annealing.[13][14] Using a thermostable reverse transcriptase that can perform the reaction at a higher temperature can also help.[11][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low cDNA yield | RNA degradation | Assess RNA integrity using gel electrophoresis or a Bioanalyzer. Use fresh, high-quality RNA. Include an RNase inhibitor in the reaction.[12][14][16] |
| Presence of RT inhibitors | Ethanol precipitate and wash the RNA sample to remove contaminants.[15] | |
| Suboptimal primer annealing | Optimize primer concentration and annealing temperature. Ensure primers are specific to the target RNA. | |
| Complex RNA secondary structure | Denature RNA at 65°C for 5 min and snap-cool on ice before adding the RT master mix.[13][14] Use a thermostable reverse transcriptase at a higher reaction temperature.[11] | |
| No mutations observed in sequencing data | Incorrect buffer composition (missing Mn²⁺) | Ensure the reverse transcription buffer contains MnCl₂ (typically 6 mM).[2][4][5] This is critical for mutational profiling. |
| Inappropriate reverse transcriptase | Use a reverse transcriptase known to be effective for SHAPE-MaP, such as SuperScript II, IV, or MarathonRT.[4][6][7] | |
| Low NAI-N3 modification efficiency | Verify your this compound modification protocol, including reagent concentration and incubation time. | |
| High background mutation rate in control (DMSO) sample | Low-fidelity reverse transcriptase | Some reverse transcriptases have inherently higher error rates, which can be exacerbated by the presence of Mn²⁺. Always include a no-modification control to establish the background mutation rate. |
| Poor quality RNA or dNTPs | Use high-quality RNA and fresh dNTPs to minimize errors. | |
| Truncated cDNA products | High density of this compound adducts | Consider reducing the concentration of this compound or the incubation time during the modification step. |
| RNA secondary structures | See "Complex RNA secondary structure" above. | |
| Inconsistent results between replicates | Pipetting errors or variability in reaction setup | Prepare a master mix for all common reagents. Ensure accurate pipetting and consistent incubation times and temperatures. |
| Variability in RNA quality | Use the same batch of high-quality RNA for all replicates. |
Quantitative Data Summary
Table 1: Reverse Transcription Buffer Components for SHAPE-MaP
| Component | Typical Final Concentration | Notes |
| Tris-HCl (pH 8.0) | 50 mM | Provides a stable pH for the enzyme. |
| KCl | 75 mM | Salt concentration affects enzyme activity and primer annealing. |
| MnCl₂ | 6 mM | Crucial for inducing mutations at this compound adduct sites. [2][4][18] |
| DTT | 10 mM | A reducing agent that helps maintain enzyme activity.[19] |
| dNTPs | 0.5 mM each | Equimolar concentrations are recommended.[16][19] Lower concentrations can sometimes be used to increase mutation rates but may reduce yield.[10] |
Table 2: Recommended Reverse Transcriptases and Reaction Temperatures
| Reverse Transcriptase | Typical Incubation Temperature | Notes |
| SuperScript II | 42°C | A commonly used enzyme for SHAPE-MaP.[1][2][4][5] |
| SuperScript IV | 50-55°C | Higher thermostability can help overcome complex RNA secondary structures.[4] |
| MarathonRT | 42°C | Known for high processivity, making it suitable for long RNA targets.[6][7] |
| TGIRT-III | 55-60°C | Thermostable and can be used for structured RNAs.[8][9] |
Experimental Protocols
Materials:
-
Gene-specific or random nonamer primers
-
dNTP mix (10 mM each)
-
SuperScript II Reverse Transcriptase (or another suitable enzyme)
-
5x SHAPE-MaP RT Buffer (250 mM Tris-HCl pH 8.0, 375 mM KCl, 30 mM MnCl₂)
-
DTT (100 mM)
-
RNase Inhibitor (e.g., RNaseOUT)
-
Nuclease-free water
Procedure:
-
Primer Annealing:
-
In a PCR tube, combine:
-
Primer (gene-specific or random): 1 µL of 2 µM or 200 ng/µL respectively
-
dNTP mix (10 mM): 2 µL
-
Nuclease-free water: to a final volume of 11 µL
-
Incubate at 65°C for 5 minutes.
-
Immediately place on ice for at least 2 minutes to snap-cool.[14]
-
-
Reverse Transcription Reaction Setup:
-
Prepare the RT Master Mix on ice. For each reaction, combine:
-
5x SHAPE-MaP RT Buffer: 4 µL
-
DTT (100 mM): 1 µL
-
RNase Inhibitor: 1 µL
-
SuperScript II RT: 1 µL
-
Nuclease-free water: 2 µL
-
-
Add 9 µL of the RT Master Mix to the 11 µL primer-annealed RNA from Step 1 for a final reaction volume of 20 µL.
-
-
Incubation:
-
cDNA Cleanup:
-
The resulting cDNA can be purified using magnetic beads or a spin column according to the manufacturer's instructions. The purified cDNA is now ready for downstream applications such as library preparation for next-generation sequencing.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate detection of chemical modifications in RNA by mutational profiling (MaP) with ShapeMapper 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rnaconnect.com [rnaconnect.com]
- 8. Application of mutational profiling: New functional analyses reveal the tRNA recognition mechanism of tRNA m1A22 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Stimulation of reverse transcriptase generated cDNAs with specific indels by template RNA structure: retrotransposon, dNTP balance, RT-reagent usage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal effects on reverse transcription: improvement of accuracy and processivity in cDNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How do I optimize my reverse transcription process? | AAT Bioquest [aatbio.com]
- 14. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reverse Transcription Reaction Setup | Thermo Fisher Scientific - HK [thermofisher.com]
dealing with sequencing bias in NAI-N3 icSHAPE data
Part 1: Understanding Sequencing Bias in NAI-N3 icSHAPE
FAQ: What are the common sources of sequencing bias in an this compound icSHAPE experiment?
Key Sources of Bias:
-
PCR Amplification: The PCR step required to generate sufficient material for sequencing can introduce significant bias. Some fragments may be amplified more efficiently than others, and overamplification can lead to a high number of PCR duplicates. To address this, molecular barcodes are often incorporated into the RT primer to allow for the computational removal of these duplicates[1].
-
Library Preparation:
-
Sequencing and Mapping:
-
5' and 3' End Bias: There are often difficulties in efficiently sequencing the 5' and 3' ends of RNA transcripts. This results in a "blind" region at both ends, and for this reason, the standard icSHAPE pipeline excludes the first and last 32 bases of a transcript from normalization[1].
-
Read Mapping Ambiguity: Repetitive regions in the transcriptome can lead to ambiguous read mapping, which can affect the accuracy of RT stop quantification[7].
-
Part 2: Troubleshooting Experimental Steps to Minimize Bias
Troubleshooting Guide: High Background in DMSO Control
| Potential Cause | Recommended Action |
| Inherent RNA Structure | Certain complex RNA secondary or tertiary structures can naturally cause reverse transcriptase to pause or dissociate. This is an inherent property of the RNA and will be a component of the background. Ensure you are using a highly processive reverse transcriptase. |
| RNA Degradation | Degraded RNA can lead to random priming and a high number of truncated cDNA products. Always check RNA integrity (e.g., using a Bioanalyzer) before starting the experiment. Use fresh, high-quality RNA. |
| Contaminants in RNA Sample | Contaminants from the RNA extraction process can inhibit reverse transcriptase or cause it to stall. Ensure your RNA is clean by checking A260/280 and A260/230 ratios. Consider an additional purification step if necessary. |
| Suboptimal RT Conditions | Incorrect temperature, buffer composition, or enzyme concentration can lead to non-specific RT stops. Optimize your reverse transcription conditions according to the manufacturer's protocol. A temperature gradient can be tested. |
Experimental Protocol: Mitigating False Positives from Incomplete Reverse Transcription
Objective: To digest non-fully-extended RNA:cDNA hybrids, thereby enriching for cDNAs that have terminated precisely at a modified base.
Methodology:
-
Perform Reverse Transcription: Follow your standard icSHAPE reverse transcription protocol.
-
RNase One Digestion:
-
After the RT step and before proceeding to streptavidin capture, add RNase One to the reaction mixture.
-
The optimal concentration of RNase One and incubation time will need to be empirically determined for your specific experimental conditions. Start with a low concentration and titrate upwards.
-
Incubate at the recommended temperature for RNase One activity (typically 37°C).
-
-
Enzyme Inactivation: Inactivate the RNase One according to the manufacturer's instructions (e.g., by adding a specific inhibitor or through heat inactivation, if compatible with downstream steps).
-
Proceed with Protocol: Continue with the streptavidin capture and subsequent steps of the icSHAPE protocol.
Note: This is an additional step that is not part of the standard icSHAPE protocol but can be incorporated to potentially improve data quality[4].
Part 3: Computational Strategies for Bias Correction
FAQ: How can I computationally correct for sequencing bias in my icSHAPE data?
A robust computational pipeline is essential for processing raw icSHAPE sequencing data and correcting for various biases. The general workflow involves read mapping, RT stop identification, normalization, and reactivity score calculation.
Key Computational Correction Steps:
-
PCR Duplicate Removal: If molecular barcodes were used in the RT primers, these can be used to identify and computationally remove PCR duplicates. This ensures that the RT stop counts are not artificially inflated due to amplification bias[1].
-
Read Mapping and RT Stop Identification: Sequencing reads are mapped to a reference transcriptome. The position immediately preceding the 5' end of a mapped read is identified as the RT stop site. The standard icSHAPE pipeline computationally shifts the RT stop to the -1 position to correctly identify the modified base, as reverse transcriptase typically stops one base downstream[1].
-
Normalization: To account for variations in sequencing depth and transcript abundance, the RT stop counts for each transcript are normalized. A common method is to trim the top and bottom 5% of RT stop counts for a given transcript and then scale the remaining values[1].
-
Trimming 5' and 3' Ends: Due to low sequencing coverage and other biases at the ends of transcripts, it is standard practice to exclude the first and last 32 nucleotides of each transcript from the final analysis and reactivity score calculation[1].
Part 4: Data Interpretation and Quality Control
FAQ: How do I assess the quality of my icSHAPE data?
Thorough quality control is essential to ensure that your icSHAPE data is reliable. Several metrics should be evaluated before proceeding with in-depth analysis and interpretation.
| Quality Control Metric | Good Quality Data | Potential Problem |
| Reproducibility | High correlation of reactivity profiles between biological replicates. | Low correlation suggests experimental variability or insufficient sequencing depth. At least two biological replicates are recommended[4]. |
| Signal-to-Noise Ratio | RT stop counts in the this compound sample should be significantly higher than in the DMSO control for known flexible regions of well-expressed transcripts. | High background in the DMSO control or low signal in the this compound sample can indicate issues with the modification, enrichment, or RT steps[5]. |
| Distribution of Reactivity Scores | A broad distribution of reactivity scores, typically scaled from 0 to 1, with a clear distinction between structured (low reactivity) and unstructured (high reactivity) regions. | A narrow distribution or scores clustering at the low end may indicate inefficient this compound modification. |
| Validation with Known Structures | For abundant RNAs with well-characterized structures (e.g., 18S and 28S rRNAs), the icSHAPE reactivity profile should be consistent with the known secondary structure[8]. | Discrepancies with known structures could point to systemic biases in the experiment or data processing. |
| Sequencing Depth | Sufficient sequencing depth is required to obtain reliable reactivity scores for a large number of transcripts[1]. | Low sequencing depth will result in noisy data and an inability to accurately assess the structure of less abundant RNAs. |
References
- 1. encodeproject.org [encodeproject.org]
- 2. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Artifacts and biases of the reverse transcription reaction in RNA sequencing | Semantic Scholar [semanticscholar.org]
- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icSHAPE [illumina.com]
- 7. Overcoming bias and systematic errors in next generation sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for low-input NAI-N3 experiments
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | In-cell experiments inherently have lower signal-to-noise ratios compared to in vitro experiments.[1][2] Insufficient NAI-N3 concentration or incubation time. Poor cell permeability of the SHAPE reagent. | Ensure that the plus-reagent experiment shows a higher modification rate than the DMSO (no-reagent) control.[1] Optimize this compound concentration and incubation time for your specific cell type. Consider using alternative reagents with better cell permeability if this compound performance is consistently low.[3][4] |
| High Background Signal in No-Reagent Control | Spurious reverse transcription stops not related to this compound modification.[5] RNA degradation during sample preparation. | Use a reverse transcriptase with high fidelity and processivity.[4][6] Ensure proper RNA handling techniques to minimize degradation. Use RNase inhibitors throughout the protocol. |
| Low Library Complexity / High PCR Duplication | Starting with a very small amount of RNA.[1][7] Excessive PCR amplification cycles during library preparation.[1][8] | Reduce the number of PCR cycles during library preparation.[1] Incorporate unique molecular identifiers (UMIs) or molecular barcodes to detect and filter out PCR duplicates during data analysis.[1] |
| Failure to Detect Low-Abundance Transcripts | Insufficient sequencing depth for rare transcripts.[9] Low amount of target RNA in the initial sample. | Increase sequencing depth to enhance the capture of low-abundance RNAs.[9] Implement an enrichment strategy for your target RNA before reverse transcription.[1][9] This can be achieved using gene-specific primers during reverse transcription or through hybridization-based capture methods.[1][9] |
| Inconsistent Reactivity Profiles Between Replicates | Variability in cell culture conditions. Inconsistent this compound treatment. Pipetting errors with small volumes. | Maintain consistent cell culture conditions (e.g., cell density, growth phase). Ensure precise and consistent addition of this compound and quenching reagents. Use low-retention pipette tips for handling small volumes. |
Frequently Asked Questions (FAQs)
Protocol Modifications for Low-Input Samples
-
Enrichment of Target RNA: For very low-abundance transcripts, it is beneficial to enrich the target RNA population before proceeding with the library preparation.[9] This can be done using gene-specific primers during the reverse transcription step or by using capture probes.[1][9]
-
Library Preparation: Reduce the number of PCR cycles during library construction to minimize amplification bias and the generation of PCR duplicates.[1] The use of unique molecular identifiers (UMIs) can also help in identifying and removing duplicate reads during data analysis.[1]
Q2: How can I enrich for my RNA of interest from a low-input sample?
There are two primary strategies for enriching a low-abundance RNA target:
-
Targeted Reverse Transcription: Use gene- or region-specific primers during the mutational profiling (MaP) reverse transcription step.[1] This approach amplifies the RNA of interest directly from the total RNA pool.[1]
-
Hybridization Capture: This method involves using biotinylated probes that are complementary to your RNA of interest to pull it down from the total RNA population before library construction.
Reagents and Optimization
Data Analysis and Interpretation
Q5: What data analysis pipeline is recommended for low-input SHAPE-MaP data?
The ShapeMapper 2 pipeline is a widely used tool for analyzing SHAPE-MaP sequencing data.[9] It calculates mutation rates from the sequencing reads and generates reactivity profiles. For low-input data, it is important to carefully assess the quality of the data, including read depth and background mutation rates in the no-reagent control.[10]
Q6: How do I interpret low SHAPE reactivity in my data?
Low SHAPE reactivity generally indicates that a nucleotide is constrained, likely due to being in a base-paired or protein-bound state.[10] Conversely, high SHAPE reactivity suggests a nucleotide is flexible and likely single-stranded. When analyzing data, especially from in-cell experiments, it's important to compare the reactivity profile to that of a denatured control to normalize the data and to an in vitro experiment to identify regions that may be interacting with cellular factors.[11]
Experimental Protocols
Key Experiment: In-cell SHAPE-MaP with this compound for Low-Input Samples
This protocol provides a general framework. Optimization of specific steps for your experimental system is recommended.
-
Cell Culture and Treatment:
-
Culture cells to the desired density. For low-input experiments, start with a minimum number of cells that still allows for reliable RNA extraction (e.g., 10^4 to 10^6 cells, depending on the cell type and target RNA abundance).
-
Quench the reaction if necessary for the specific SHAPE reagent used. For NAI, a two-phase extraction like TRIzol can be used to remove the unreacted reagent.[8]
-
-
RNA Extraction:
-
Immediately after treatment, lyse the cells and extract total RNA using a method that preserves RNA structure, avoiding harsh denaturants where possible if performing subsequent in vitro comparisons.[1] For in-cell analysis, standard RNA extraction methods are generally acceptable.
-
-
(Optional) Target RNA Enrichment:
-
Reverse Transcription with Mutational Profiling (MaP):
-
Set up the reverse transcription reaction using a reverse transcriptase that introduces mutations at sites of 2'-O-adducts.
-
Use random hexamers for transcriptome-wide analysis or gene-specific primers for targeted analysis.[1]
-
Include manganese chloride (MnCl2) in the reaction buffer, as it enhances the misincorporation rate of the reverse transcriptase at modified nucleotides.
-
-
Library Preparation and Sequencing:
-
Generate sequencing libraries from the resulting cDNA.
-
Use a low number of PCR cycles (e.g., 8-12 cycles, requires optimization) to amplify the libraries.[1]
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing data to remove adapters and low-quality reads.
-
Align the reads to the reference transcriptome.
-
Use software like ShapeMapper 2 to calculate mutation rates and generate SHAPE reactivity profiles.[9]
-
Normalize the reactivity profiles and use them for RNA secondary structure modeling with software like RNAstructure.[12]
-
Visualizations
Caption: Troubleshooting Logic for Low Signal-to-Noise Issues.
References
- 1. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cofactorgenomics.com [cofactorgenomics.com]
- 8. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA structure probing to characterize RNA–protein interactions on low abundance pre-mRNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. RNAstructure Tutorials - Using SHAPE Data [rna.urmc.rochester.edu]
Validation & Comparative
A Comparative Guide to NAI-N3 and DMS for In Vivo RNA Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Tale of Two Chemistries
-
DMS (Dimethyl Sulfate): A classic and widely used RNA probe, DMS is a small, highly cell-permeable methylating agent.[1][2] It primarily modifies the Watson-Crick base-pairing faces of unpaired adenine (at the N1 position) and cytosine (at the N3 position).[1][3][4][5] This base-specific modification directly reports on the accessibility of these nucleotides, making DMS an excellent tool for identifying single-stranded regions and confirming base-pairing patterns.[3][6] While DMS can also methylate guanosine at the N7 position, this is on the Hoogsteen face and does not typically inhibit reverse transcription.[1][7]
Quantitative Performance and Characteristics
| Feature | This compound (icSHAPE) | DMS (DMS-seq / DMS-MaPseq) |
| Probing Target | 2'-hydroxyl of flexible nucleotides | N1 of Adenine, N3 of Cytosine |
| Nucleotide Coverage | All four bases (A, U, C, G)[8] | Two bases (A, C) on the Watson-Crick face[1][2] |
| Structural Information | Reports on local nucleotide flexibility and solvent accessibility[11] | Directly reports on the base-pairing status of A and C[3][6] |
| In Vivo Reactivity | High signal-to-noise ratio reported in vivo[13][14] | Strong cell permeability and high reactivity in vivo[1] |
| Resolution | Single-nucleotide | Single-nucleotide |
| Key Advantage | "Clickable" azide handle allows for enrichment of modified RNAs, significantly reducing background from unmodified molecules.[13] Probes all four nucleotides. | Small size allows for excellent cell permeability and rapid modification.[1][3] DMS-MaPseq allows for the analysis of multiple modifications on a single RNA molecule.[6][15] |
| Key Limitation | A bulkier molecule compared to DMS. | Provides structural information for only two of the four nucleotides. |
| Detection Method | Primarily reverse transcription stops. Enrichment step enhances signal.[13] | Reverse transcription stops (DMS-seq) or induced mutations (DMS-MaPseq).[4][15] |
Experimental Protocols: A Side-by-Side Comparison
Detailed Methodology: DMS-MaPseq
Dimethyl Sulfate Mutational Profiling with sequencing (DMS-MaPseq) is a technique that identifies DMS modifications as mutations during reverse transcription, rather than just stops.[4][15] This allows for the detection of multiple modification events on a single RNA molecule.
-
In Vivo Modification: Culture cells to the desired density. Treat the cells directly in their growth medium with DMS (e.g., 2-5% final concentration) for a short duration (e.g., 2-5 minutes) at physiological temperature.
-
Quenching and RNA Extraction: Quench the DMS reaction by adding a quenching agent like β-mercaptoethanol. Immediately harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Reverse Transcription: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT), which has the property of reading through DMS-modified bases and introducing mutations into the resulting cDNA.[4][15]
-
Library Preparation and Sequencing: The generated cDNA is then used as a template for PCR amplification with primers specific to the RNA of interest (for targeted analysis) or for whole-transcriptome library preparation. Libraries are then sequenced using next-generation sequencing platforms.
-
Data Analysis: Sequencing reads are aligned to the reference transcriptome. The mutation rate at each adenine and cytosine is calculated. A high mutation rate at a specific position indicates that it was likely unpaired and therefore modified by DMS.
Detailed Methodology: this compound icSHAPE
-
RNA Extraction: Lyse the cells and extract total RNA using a standard protocol.
-
Enrichment of Modified RNA: The biotinylated RNA is selectively captured and enriched using streptavidin-coated magnetic beads. Unmodified RNA is washed away.
-
Library Preparation and Sequencing: The resulting cDNA is prepared into a sequencing library and sequenced.
-
Data Analysis: Sequencing reads are mapped to the transcriptome. The number of reverse transcription stops at each nucleotide position is quantified. This "reactivity score" reflects the flexibility of each nucleotide.
From Chemistry to Structure: A Logical Flow
Conclusion
-
Choose DMS when the primary goal is to validate base-pairing interactions involving adenines and cytosines or when using mutational profiling to study multiple modification events on single molecules. Its small size and well-established protocols make it a robust and reliable choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. escholarship.org [escholarship.org]
- 7. Bridging the Gap Between In Vitro and In Vivo RNA Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medkoo.com [medkoo.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. RNA SHAPE analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to RNA Structure Probing: NAI-N3 icSHAPE vs. Enzymatic Methods
Methodology at a Glance: A Tale of Two Probes
Enzymatic probing, on the other hand, utilizes a panel of ribonucleases (RNases) with different structural specificities to cleave the RNA backbone.[1] For instance, RNase V1 specifically cleaves double-stranded or helical regions of RNA, while nucleases like S1 and T1 cleave at single-stranded regions, with T1 having a preference for guanine residues. The cleavage sites are typically identified by analyzing the resulting RNA fragments on a denaturing polyacrylamide gel after end-labeling the original RNA or through primer extension analysis.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of each method based on available data and established principles.
| Feature | NAI-N3 icSHAPE | Enzymatic Probing |
| Probe Type | Small chemical molecule (this compound) | Proteins (Ribonucleases) |
| Target | 2'-hydroxyl of flexible nucleotides | Phosphodiester backbone in specific structural contexts |
| Specificity | Single-stranded/flexible regions (all 4 bases) | Double-stranded (RNase V1) or single-stranded (S1, T1) regions |
| In Vivo Capability | Yes, this compound is cell-permeable | Generally no, due to the large size of enzymes |
| Resolution | Single nucleotide | Single nucleotide |
| Readout | High-throughput sequencing | Gel electrophoresis, primer extension, sequencing |
| Throughput | High (Transcriptome-wide) | Low to medium |
| Bias | Minimal sequence bias | Potential for steric hindrance due to enzyme size |
Table 2: Performance and Practical Considerations
| Metric | This compound icSHAPE | Enzymatic Probing |
| Accuracy | High, validated against known structures (e.g., rRNA)[4][5] | High for specific RNAs, forms the basis of many known structures |
| Signal-to-Noise | Improved by selective enrichment of modified RNAs[1][2] | Can be affected by non-specific cleavage or incomplete digestion |
| Amount of RNA needed | Micrograms for transcriptome-wide studies | Nanograms to micrograms depending on the assay |
| Experimental Time | ~5 days for library prep and sequencing[2] | 1-2 days for cleavage and gel analysis |
| Data Analysis | Requires bioinformatics pipeline for mapping and normalization | Densitometry of gels or analysis of sequencing data |
| Cost | Higher, due to sequencing and specialized reagents | Lower for gel-based analysis, higher for sequencing |
Experimental Protocols
This compound icSHAPE Protocol (In Vivo)
-
RNA Isolation: Extract total RNA from the treated and control cells.
-
RNA Fragmentation: Fragment the RNA to a size of approximately 100 nucleotides.[1]
-
Enrichment: Use streptavidin beads to enrich for the biotinylated (modified) RNA fragments.
-
Library Preparation: Ligate adapters to the enriched RNA fragments, perform reverse transcription, and amplify the resulting cDNA to generate a sequencing library.
-
Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Map the sequencing reads to a reference transcriptome and calculate icSHAPE reactivity scores for each nucleotide based on the frequency of reverse transcription stops.
Enzymatic Probing Protocol (In Vitro with RNase V1 and S1)
-
RNA Preparation: In vitro transcribe or purify the RNA of interest. End-label the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
RNA Folding: Renature the RNA by heating and slow cooling in a buffer that promotes its native folding.
-
Enzymatic Digestion: Aliquot the folded RNA into separate tubes. Add RNase V1 to one tube, RNase S1 to another, and leave one as an untreated control. Perform partial digestion by incubating for a defined period.
-
Reaction Quenching: Stop the reactions by adding a quenching buffer (e.g., containing EDTA).
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the fragments by autoradiography or fluorescence imaging. The positions of cleavage are determined by comparing the fragment sizes to a sequencing ladder run on the same gel. RNase V1 cleavage sites indicate double-stranded regions, while S1 cleavage sites indicate single-stranded regions.
Mandatory Visualizations
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum [frontiersin.org]
- 6. researchgate.net [researchgate.net]
NAI-N3 vs. 1M7: A Comparative Guide to SHAPE Reagents for RNA Structure Analysis
Quantitative Performance: NAI-N3 Demonstrates Superior In Vivo Efficacy
| Parameter | This compound | 1M7 | Experimental Context | Source |
| Signal-to-Background (S/B) Ratio (In Vitro) | High | Comparable to FAI, slightly lower than NAI/NAI-N3 | Probing of purified mouse U1 snRNA and 5S rRNA | [1] |
| Signal-to-Background (S/B) Ratio (In Vivo) | Markedly higher signal over background | Signal-to-background ratios close to unmodified DMSO control | Probing of mouse U1 snRNA and 5S rRNA in mouse embryonic stem cells | [1] |
| Recommended Application | In vivo RNA structure probing | General use, particularly for in vitro experiments | Comprehensive SHAPE reagent guidelines | [4][5] |
| Associated Methodology | icSHAPE (in vivo click SHAPE) | SHAPE-MaP (SHAPE and mutational profiling) | High-throughput RNA structure analysis methods | [1][2] |
| Cell Permeability | Yes | Yes, but with lower in-cell reactivity | In-cell SHAPE experiments | [6] |
| Reactivity Half-life | Longer half-life, facilitating diffusion into cells | Shorter, manageable half-life | Reagent properties | [4][5] |
Experimental Observations
Experimental Protocols
In-Cell RNA Modification with this compound (icSHAPE)
-
Cell Culture: Grow cells to the desired confluency in appropriate culture medium.
-
Cell Treatment:
-
RNA Extraction: Immediately lyse the cells and purify the total RNA using a standard method such as TRIzol extraction followed by column purification[1].
-
Downstream Analysis: Proceed with biotinylation via click chemistry, enrichment of modified RNAs, reverse transcription, library preparation, and sequencing as per the icSHAPE protocol.
In-Cell RNA Modification with 1M7 (SHAPE-MaP)
-
Cell Culture: Culture cells to the desired density.
-
Reagent Preparation: Dissolve 1M7 in anhydrous DMSO to prepare a stock solution (e.g., 100 mM)[8].
-
Cell Treatment:
-
RNA Extraction: Quench the reaction and purify the total RNA from the cells using a suitable RNA extraction method[1].
-
Downstream Analysis: Proceed with reverse transcription using a polymerase that introduces mutations at the sites of 2'-O-adducts, followed by library preparation and sequencing as outlined in the SHAPE-MaP protocol[9].
Visualizing the Comparison: this compound vs. 1M7 Performance
Conclusion
References
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHAPE-Map [illumina.com]
A Comparative Guide to NAI-N3 icSHAPE: Reproducibility and Consistency in RNA Structure Probing
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-N3 icSHAPE
Reproducibility and Consistency of icSHAPE
High reproducibility is a critical factor for any robust scientific methodology. Studies have demonstrated that icSHAPE generates highly reproducible RNA structural profiles. For instance, icSHAPE measurements of polyadenylated transcripts in mouse embryonic stem cells (mESCs) have shown high reproducibility across biological replicates.[4] Furthermore, a strong correlation has been observed between icSHAPE data generated from deep sequencing and traditional manual structure-probing gels, with a reported Pearson correlation coefficient of 0.93 for in vivo measurements.[4]
Comparison with Alternative Methods
Key Performance Metrics:
| Feature | This compound (icSHAPE) | 1M7 (SHAPE-MaP) | DMS (DMS-seq) |
| Principle | 2'-hydroxyl acylation | 2'-hydroxyl acylation | Methylation of unpaired Adenine and Cytosine |
| In Vivo Signal-to-Noise | Markedly greater signal with lower background[6][7] | Lower signal-to-noise in vivo[6] | N/A |
| Nucleotide Coverage | All four nucleotides (A, U, G, C)[1] | All four nucleotides (A, U, G, C) | Primarily Adenine and Cytosine[1] |
| Enrichment of Modified RNA | Yes, via biotin-streptavidin purification[1][4][5] | No enrichment of modified molecules[6] | N/A |
| Detection Method | cDNA truncation[1][2][3][6] | cDNA mutation[6] | cDNA truncation |
| Reproducibility | High, with Pearson correlation of 0.93 to gel-based methods[4] | Not explicitly quantified in the provided context | High reproducibility reported in relevant studies |
Experimental Workflows and Protocols
This compound icSHAPE Experimental Workflow
Logical Flow of icSHAPE Data Analysis
Caption: The computational pipeline for processing icSHAPE sequencing data to determine RNA structure.
Detailed Experimental Protocols
This compound icSHAPE Protocol Overview
This protocol is a summary of the icSHAPE procedure as described in the literature.[1]
-
In Vivo Cell Treatment:
-
Culture cells to the desired confluency.
-
Incubate at the appropriate temperature (e.g., 37°C) for a short duration.
-
-
RNA Isolation and Biotinylation:
-
Lyse the cells and perform total RNA extraction.
-
-
Library Preparation:
-
Fragment the biotinylated RNA to a size of approximately 50-100 nucleotides.
-
Perform 3'-end repair and ligate a 3' adapter.
-
Enrich for the biotinylated RNA fragments using streptavidin beads. This step is crucial for increasing the signal-to-noise ratio.[1]
-
Perform reverse transcription. The acylated nucleotides will cause the reverse transcriptase to terminate, creating cDNAs of varying lengths.
-
Ligate a 5' adapter, followed by PCR amplification to generate the final sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA libraries using a high-throughput sequencing platform.
-
Process the sequencing reads to identify the locations and frequencies of reverse transcription stops.
-
Normalize the stop counts to calculate icSHAPE reactivity scores for each nucleotide.
-
These reactivity scores can then be used to constrain computational models for more accurate RNA secondary structure prediction.
-
Advantages and Limitations of this compound icSHAPE
Advantages:
-
In Vivo Analysis: Allows for the study of RNA structure in its native cellular environment.[1][4]
-
Transcriptome-Wide: Provides structural information for thousands of RNA molecules simultaneously.[1][2][3]
-
High Signal-to-Noise: The biotin-enrichment step significantly improves the quality of the data.[1][2][3]
-
Four-Base Coverage: Interrogates the flexibility of all four RNA nucleotides (A, U, G, C).[1]
-
High Reproducibility: Demonstrates consistent results across biological replicates.[4][8]
Limitations:
-
Chemical Bias: While generally non-specific, some minor biases in nucleotide reactivity have been observed.[4]
-
Tertiary Structure: icSHAPE primarily provides information about secondary structure and may not fully capture complex tertiary interactions.
-
RNA-Protein Interactions: While differences between in vivo and in vitro icSHAPE can indicate protein binding, it is an indirect measurement.
Conclusion
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 4. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icSHAPE [illumina.com]
- 6. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RNA Architecture: A Comparative Guide to NAI-N3 and Other Probing Reagents
Performance Comparison of RNA Structure Probing Reagents
The efficacy of a chemical probe is determined by its ability to accurately report the underlying RNA structure. This is often assessed by applying the method to RNAs with well-established structures, such as ribosomal RNA (rRNA), and evaluating the concordance of the probing data with the known structure. Key metrics for this evaluation include the Area Under the Receiver Operating Characteristic Curve (AUC), which measures the ability to distinguish between paired and unpaired nucleotides, and the signal-to-noise ratio.
| Probing Method | Reagent | Target RNA | Metric | Value | Reference |
| icSHAPE | NAI-N3 | Mouse embryonic stem cell 5S rRNA (in vivo) | Signal-to-Background Ratio | Markedly greater than 1M7 | [1] |
| SHAPE-MaP | NAI | E. coli 16S and 23S rRNA (in vitro) | AUC | ~0.85 - 0.90 | |
| SHAPE-MaP | 1M7 | E. coli 16S and 23S rRNA (in vitro) | AUC | ~0.85 - 0.90 | |
| DMS-seq | DMS | S. cerevisiae 18S rRNA (in vivo) | Accuracy | 94% | [2] |
| Nano-DMS-MaP | DMS | HIV-1 5' UTR | AUC | 0.92 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are summarized protocols for the three compared RNA structure probing techniques.
icSHAPE Protocol with this compound
This protocol provides a method for transcriptome-wide interrogation of RNA secondary structure in living cells.[5]
-
RNA Isolation: Isolate total RNA from the treated cells.
-
RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing.
-
Enrichment of Modified RNA: Use streptavidin beads to pull down the biotinylated RNA fragments, thereby enriching for the structurally informative molecules.
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to calculate "SHAPE scores" for each nucleotide, which reflect the local flexibility of the RNA.
SHAPE-MaP Protocol with 1M7
This protocol details the steps for in-cell RNA structure probing using the 1M7 reagent.[6]
-
Cell Treatment: Treat cells with the 1M7 SHAPE reagent.
-
RNA Isolation: Extract total RNA from the cells.
-
Reverse Transcription with Mutational Profiling: Perform reverse transcription using a reverse transcriptase that has a higher propensity to misincorporate a nucleotide opposite a SHAPE adduct, rather than stalling.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome and identify the locations of mutations. The frequency of mutations at each position corresponds to the SHAPE reactivity.
DMS-MaPseq Protocol
This protocol allows for the in vivo investigation of RNA folding for specific or genome-wide RNA species.[7]
-
Cell Treatment: Treat cells with dimethyl sulfate (DMS), which methylates unpaired adenine and cytosine bases (and to a lesser extent, guanine and uracil under specific conditions).
-
RNA Isolation: Isolate total RNA from the DMS-treated cells.
-
Reverse Transcription with Mutational Profiling: Use a thermostable group II intron reverse transcriptase (TGIRT) to perform reverse transcription. TGIRT reads through the DMS-modified bases and incorporates mutations into the cDNA.
-
Library Preparation and Sequencing: For targeted analysis, use PCR to amplify the cDNA of interest. For genome-wide analysis, prepare a sequencing library from the total cDNA. Perform high-throughput sequencing.
-
Data Analysis: Map the sequencing reads and identify mutation rates at each nucleotide position. The mutation rate is proportional to the DMS reactivity.
Cross-Validation of this compound Data with Known RNA Structures
A critical step in validating any new RNA structure probing methodology is to cross-validate the experimental data with well-characterized RNA structures. This process ensures the reliability and accuracy of the new method. The following workflow outlines the key steps in this validation process.
References
- 1. Metrics for rapid quality control in RNA structure probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
advantages and limitations of NAI-N3 for RNA probing
NAI-N3: Mechanism and Advantages
-
Enrichment of Modified RNAs : The azide group facilitates the selective enrichment of acylated RNAs, improving the sensitivity of detection, especially for low-abundance transcripts.[1][2][6]
Limitations and Considerations
-
Longer Half-Life : NAI has a relatively long half-life of approximately 30 minutes.[7] This extended reaction time means that the observed RNA structure is an average over this period, potentially masking dynamic structural changes that occur on faster timescales.[8] It also increases the possibility that the RNA molecules being probed may turn over during the experiment.[8]
-
Nucleotide Bias : NAI has been reported to have a bias against guanosine and cytidine residues.[7] This can affect the accuracy of the structural model and should be accounted for during data analysis.
-
Requirement for a Quenching Step : Due to its long half-life, a specific quenching step is necessary to stop the reaction.[7] Common RNA isolation methods like TRIzol treatment do not inactivate NAI.[7]
Comparative Analysis with Alternative Probing Reagents
| Feature | This compound | 1M7 | DMS |
| Reagent Type | SHAPE (Acylimidazole) | SHAPE (Isatoic Anhydride) | Methylating Agent |
| Target | 2'-hydroxyl of flexible nucleotides | 2'-hydroxyl of flexible nucleotides | N1 of Adenine, N3 of Cytosine |
| In Vivo Performance | High signal-to-background | Lower signal-to-background in some cell types | Robust in vivo reactivity |
| Cell Permeability | High | Lower in some eukaryotic cells | High |
| Half-life | ~30 minutes | ~17 seconds | Variable, requires quenching |
| Nucleotide Bias | Bias against G and C | More even per-nucleotide reactivity | Specific to A and C |
| Enrichment Possible? | Yes (via azide group) | No (unless modified) | No |
| References | [4][5][7] | [3][4][7] | [9][10] |
Experimental Protocols
This compound RNA Probing (icSHAPE) Workflow
1. Cell Treatment:
-
Culture cells to the desired density.
2. RNA Isolation and Modification:
-
Isolate total RNA using a standard protocol.
3. Enrichment and Library Preparation:
-
Fragment the RNA to the desired size.
-
Prepare a sequencing library from the resulting cDNA.
4. Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Use the reactivity profile to constrain computational models of RNA secondary structure.
Alternative Probing Workflows
1M7 SHAPE-MaP (Mutational Profiling):
-
Treat cells or isolated RNA with 1M7.
-
Isolate total RNA.
-
Perform reverse transcription using a polymerase that tends to misincorporate nucleotides at the site of the SHAPE adduct.
-
Sequence the resulting cDNA and analyze the mutation rates at each position to infer the RNA structure.[7]
DMS-MaPseq:
-
Treat cells or isolated RNA with DMS.
-
Isolate total RNA.
-
Perform reverse transcription with a polymerase that reads through the methylated bases, often introducing mutations.
-
Sequence the cDNA and analyze the mutational profile to identify single-stranded adenines and cytosines.[3]
Signaling Pathways and Logical Relationships
The choice of RNA probing reagent and methodology is guided by a logical decision-making process based on the experimental goals.
References
- 1. Progress and challenges for chemical probing of RNA structure inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleic acid structure determination - Wikipedia [en.wikipedia.org]
A Comparative Guide to In-Cell RNA Probing Techniques
For Researchers, Scientists, and Drug Development Professionals
The intricate folding of RNA molecules within the cellular environment is crucial to their function, influencing everything from gene expression to catalytic activity. Understanding these structures is paramount for deciphering biological mechanisms and developing novel therapeutics. In-cell RNA probing techniques offer a powerful window into the dynamic world of RNA structure, providing nucleotide-resolution information directly within living cells. This guide provides a comparative analysis of three prominent in-cell RNA probing techniques: SHAPE-MaP , DMS-seq , and icSHAPE , equipping researchers with the knowledge to select the most appropriate method for their scientific questions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters of SHAPE-MaP, DMS-seq, and icSHAPE. It is important to note that these values are compiled from various studies and may vary depending on the specific experimental conditions, cell type, and RNA target.
| Feature | SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) | DMS-seq (Dimethyl Sulfate Sequencing) | icSHAPE (in vivo click Selective 2'-Hydroxyl Acylation and Profiling Experiment) |
| Probing Reagent | Acylating agents (e.g., 1M7, NAI) that react with the 2'-hydroxyl group of the ribose sugar.[1][2][3][4][5] | Dimethyl sulfate (DMS), which methylates the Watson-Crick face of unpaired adenines (N1) and cytosines (N3).[6][7][8] | NAI-N3, a SHAPE reagent with an azide handle for subsequent enrichment.[9][10][11] |
| Nucleotide Specificity | Probes all four nucleotides (A, U, G, C), providing a comprehensive view of RNA flexibility.[4] | Primarily probes unpaired adenines and cytosines.[6][8] | Probes all four nucleotides (A, U, G, C).[9][10] |
| Detection Method | Reverse transcriptase introduces mutations at the site of modification (mutational profiling).[1][12] | Reverse transcriptase introduces mutations at the site of methylation (mutational profiling) or terminates.[6][8] | Reverse transcription terminates at the site of modification, leading to truncated cDNA fragments.[9][11] |
| Resolution | Single-nucleotide.[1] | Single-nucleotide.[6] | Single-nucleotide.[9][11] |
| Signal-to-Noise Ratio | Moderate to high; dependent on the efficiency of the reverse transcriptase and sequencing depth. | High, as DMS is a small and highly reactive molecule.[6] | High, due to the specific enrichment of modified RNA fragments via click chemistry, which reduces background.[9][13] |
| Throughput | High; suitable for transcriptome-wide analysis.[1][12] | High; suitable for transcriptome-wide analysis.[6][8] | High; suitable for transcriptome-wide analysis.[9][11] |
| Sensitivity | Can detect low-abundance transcripts, especially with targeted approaches.[1][12] | Can be challenging for low-abundance transcripts in transcriptome-wide studies without very deep sequencing. | Improved sensitivity for detecting modifications due to the enrichment step.[9] |
| Experimental Time | Approximately 3 days for the entire workflow.[1] | Variable, but generally comparable to other sequencing-based methods. | Approximately 5 days for the experimental procedure.[9] |
| Key Advantage | Probes all four nucleotides, providing a more complete picture of RNA structure. | Small probe size allows for efficient cell penetration and probing of compact structures. | Enrichment of modified RNAs significantly improves the signal-to-noise ratio.[9][13] |
| Key Limitation | Can be susceptible to background mutations introduced by the reverse transcriptase.[14] | Limited to probing only two of the four nucleotides (A and C). | The multi-step process, including click chemistry and enrichment, can be more complex and may introduce biases.[10][13] |
Mandatory Visualization
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for SHAPE-MaP, DMS-seq, and icSHAPE.
References
- 1. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 7. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icSHAPE [illumina.com]
- 11. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SHAPE-Map [illumina.com]
Decoding RNA Architecture: A Comparative Guide to NAI-N3 for In Vivo Structure Prediction
At a Glance: Comparing RNA Structure Probing Reagents
| Reagent | Methodology | Key Advantages | Key Disadvantages | Signal-to-Noise (in vivo) | Nucleotide Bias |
| NAI-N3 | icSHAPE | High signal-to-noise in vivo; Cell permeable; Enables enrichment of modified RNAs.[1][2] | Requires a specific quenching step.[3] | Markedly greater than 1M7.[4][5][6][7] | Slight enrichment for A and U in single-stranded regions.[8] |
| 1M7 | SHAPE-MaP | Fast-acting; Self-quenching.[9] | Lower signal and higher background in vivo compared to NAI/NAI-N3.[4][5][6][7] | Lower than NAI/NAI-N3.[4][5][6][7] | Low nucleotide bias.[10] |
| NAI | SHAPE-MaP | High modification rate in cells; Cell permeable.[9][11] | Requires a specific quenching step; Long half-life may lead to RNA turnover during the experiment.[3][10] | High.[11] | Bias against G and C.[9] |
| 5NIA | SHAPE-MaP | More effective than 1M7 at modifying RNA in cells.[9] | Requires rescaling by per-nucleotide relative reactivity factors.[10] | High. | Present, requires correction.[10] |
| DMS | DMS-MaPseq | Small size allows probing of protein-bound regions; Modifies Watson-Crick face.[12] | Limited to modifying unpaired Adenine and Cytosine nucleotides.[13] | High signal-to-noise ratio.[14] | Specific to A and C.[14] |
Experimental Deep Dive: Protocols for this compound (icSHAPE) and 1M7 (SHAPE-MaP)
This compound icSHAPE Protocol
1. In Vivo RNA Modification:
-
Incubate at the appropriate temperature for the specific cell type (e.g., 30-37°C).[1]
-
Quench the reaction to stop further modification.
2. RNA Isolation and Biotinylation:
-
Lyse the cells and isolate total RNA.
3. Library Preparation:
-
Fragment the biotinylated RNA to a size of 50-100 nucleotides.
-
Perform 3'-end repair using T4 Polynucleotide Kinase (PNK).
-
Ligate 3' adapters to the RNA fragments.
-
Enrich for biotinylated (modified) RNA fragments using streptavidin beads. This is a key step for improving signal quality.
4. Sequencing and Data Analysis:
-
Perform size selection of the cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the sequencing library.
-
Sequence the library using a high-throughput sequencing platform.
-
Analyze the sequencing data to calculate "SHAPE reactivity scores" for each nucleotide. These scores reflect the flexibility of the nucleotide, with higher scores indicating a higher probability of being single-stranded.
1M7 SHAPE-MaP Protocol
SHAPE-MaP utilizes the fast-acting 1M7 reagent and a mutational profiling approach to identify sites of modification. Instead of causing reverse transcriptase to stop, the adducts induce mutations during cDNA synthesis.
1. In-Cell or In Vitro RNA Modification:
-
For in-cell experiments, treat cells with 1M7 in a suitable medium (pH 7.4–8.3).[3] For in vitro experiments, refolded RNA is treated with 1M7.
-
The reaction is typically short (e.g., 3-5 minutes) due to the rapid hydrolysis of 1M7.[15]
-
Three parallel reactions are usually performed: a "+ reagent" sample, a "- reagent" (DMSO only) control, and a denaturing control to account for intrinsic background mutation rates.[16]
2. RNA Isolation and Reverse Transcription:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription using a reverse transcriptase that has a higher propensity to misincorporate nucleotides at the site of a SHAPE adduct. The presence of Mn2+ in the reaction buffer can enhance this mutational readout.[17]
3. Library Preparation and Sequencing:
-
The subsequent library preparation steps can be customized depending on the RNA of interest (e.g., small RNAs, specific amplicons).[16]
-
For a general transcriptome-wide analysis, the cDNA is amplified and prepared for high-throughput sequencing.
4. Data Analysis:
-
The sequencing reads are aligned to a reference transcriptome.
-
The frequency of mutations at each nucleotide position in the "+ reagent" sample is compared to the "- reagent" and denaturing controls.
-
The resulting "mutation rate" is used to calculate the SHAPE reactivity for each nucleotide, which is then used to model the RNA secondary structure.
Visualizing the Workflow: From Cell to Structure
To further clarify the experimental processes, the following diagrams illustrate the key steps in the icSHAPE and SHAPE-MaP workflows.
References
- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]
- 5. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icSHAPE [illumina.com]
- 14. biorxiv.org [biorxiv.org]
- 15. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SHAPE-Map [illumina.com]
- 17. mdpi.com [mdpi.com]
Decoding RNA Architecture: A Comparative Guide to NAI-N3 Reactivity and Cryo-EM Structures
This guide will delve into the experimental protocols for both methodologies, present a clear comparison of their outputs, and illustrate the synergistic relationship between the chemical probing data and high-resolution structural models.
Quantitative Correlation of NAI-N3 Reactivity with Cryo-EM Structural Features
| This compound Reactivity (Normalized) | Structural Interpretation from Cryo-EM | Confidence Level |
| High (> 0.8) | Single-stranded regions, apical loops, internal loops, and bulges.[4] | High |
| Moderate (0.4 - 0.8) | Junctions between helical elements, frayed ends of helices. | Moderate |
| Low (0 - 0.4) | Canonical Watson-Crick base-paired helices.[4] | High |
| No Reactivity (0) | Deeply buried or otherwise inaccessible nucleotides. | Moderate to High |
Experimental Protocols
A synergistic approach that combines chemical probing with cryo-EM, such as the 'Ribosolve' pipeline, can provide a more complete picture of RNA structure.[6][7]
This compound Probing (SHAPE-MaP) Experimental Protocol
This protocol is a generalized summary for in-cell SHAPE-MaP experiments.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard method like TRIzol extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome and calculate the mutation rate at each nucleotide position. This mutation rate, after normalization, represents the SHAPE reactivity.[9]
Cryo-EM of RNA Experimental Protocol
The following is a generalized workflow for single-particle cryo-EM of RNA.[10][11][12]
-
Sample Preparation: Prepare a purified and homogenous sample of the RNA molecule of interest. Optimal folding conditions can be rapidly determined using native gel electrophoresis.[7]
-
Grid Preparation: Apply the RNA sample to a cryo-EM grid and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of 2D projection images of the RNA particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify individual RNA particle images from the micrographs.
-
2D Classification: Group similar particle views to assess sample quality and heterogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
-
Visualizing the Workflow and Logical Correlations
Caption: Integrated workflow for RNA structure determination.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Understanding of SHAPE Mechanism from RNA Structure and Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated cryo-EM-guided determination of three-dimensional RNA-only structures | Springer Nature Experiments [experiments.springernature.com]
- 7. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-Atomic Resolution Cryo-EM Image Reconstruction of RNA | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA sample optimization for cryo-EM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De novo computational RNA modeling into cryoEM maps of large ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of NAI-N3
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving.
-
Ventilation: All handling and preparation for disposal must occur inside a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Incompatibilities:
-
Metals: Never allow azides to come into contact with metals, such as lead or copper, as this can form highly explosive metal azides.[4][5] Do not use metal spatulas or other metal utensils when handling azides.[3]
-
Acids: Do not mix azide-containing waste with acidic wastes. This can generate highly toxic and explosive hydrazoic acid.[3]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[3]
-
Quantitative Data Summary: Azide Compound Hazards
For a quick reference, the following table summarizes the key hazards associated with azide compounds.
| Hazard Type | Description | Mitigation Measures |
| Explosive Hazard | Can form highly explosive compounds, particularly with heavy metals (e.g., lead, copper).[4][5] Organic azides can be sensitive to light, heat, friction, and pressure.[3] | Avoid contact with incompatible materials. Store in a designated, cool, dry area. Handle with non-metal utensils. |
| Toxicity | Azides are acutely toxic. Inhalation, ingestion, or skin contact can be harmful. | Handle in a chemical fume hood. Wear appropriate PPE. In case of exposure, move to fresh air, wash the affected area with soap and water, and seek immediate medical attention.[6] |
| Reactivity | Reacts with acids to form highly toxic and explosive hydrazoic acid.[3] Can react with halogenated solvents to form unstable compounds.[3] | Segregate azide waste from acidic and halogenated solvent waste streams. |
Step-by-Step Disposal Protocol for NAI-N3
-
Waste Identification and Segregation:
-
Waste Collection:
-
Storage:
-
Ensure the storage area is away from incompatible materials, particularly acids and metals.
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Experimental Protocol: Chemical Deactivation (for Trained Personnel Only)
For institutions with the appropriate facilities and trained personnel, chemical deactivation of dilute azide solutions can be performed. The following is a general protocol and should only be carried out by experienced chemists in a controlled laboratory setting.
Materials:
-
Aqueous waste solution containing the azide compound.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Stirrer and a three-necked flask with an outlet to a fume hood flue.
-
Starch-iodide paper.
Procedure:
-
Set up the three-necked flask in a chemical fume hood.
-
Add the azide-containing waste solution to the flask.
-
Slowly add the 20% aqueous solution of sodium nitrite.
-
Crucially, after the sodium nitrite addition, slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper.[7]
-
The reaction should be monitored for the evolution of gas. The reaction is complete when the solution gives a positive test with starch-iodide paper (indicating an excess of nitrous acid).
Diagrams
Caption: Chemical incompatibilities and hazardous products of azide compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1612756-29-2|DC Chemicals [dcchemicals.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. thewaite.org [thewaite.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for NAI-N3
For Immediate Implementation by Laboratory Personnel
Core Safety Mandates and Hazard Assessment
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[6][8] For handling highly toxic azides, double gloving or using silver shield gloves under nitrile gloves is recommended.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[1][6][8] |
| Body Protection | Flame-resistant lab coat | To protect skin and clothing from spills and splashes. |
| Face Protection | Face shield | Recommended when working with larger quantities or when there is a significant risk of splashing.[3][4][8] |
| Workstation Shielding | Blast shield | Essential when performing reactions, especially at scale or when heating, to protect from potential explosions.[3][4][6][8] |
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
Handling Protocols:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Clear the fume hood of all unnecessary items.[3][4]
-
Glassware: Avoid using ground glass joints, as the friction can initiate decomposition of azides.[3][7][8]
Storage:
Disposal Plan:
-
If possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[5] Consult your institution's environmental health and safety office for specific procedures on deactivating azide waste.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. uvic.ca [uvic.ca]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
